Product packaging for 1,4-Dinicotinoylpiperazine(Cat. No.:CAS No. 17433-19-1)

1,4-Dinicotinoylpiperazine

Numéro de catalogue: B105790
Numéro CAS: 17433-19-1
Poids moléculaire: 296.32 g/mol
Clé InChI: DZUBOXRMAQRSPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dinicotinoylpiperazine is a specialized organic compound based on the piperazine skeleton, a structure recognized as a privileged scaffold in medicinal chemistry and drug discovery . This molecule features a central piperazine core—a six-membered ring with two opposing nitrogen atoms—di-substituted with nicotinoyl functional groups . The presence of the piperazine ring is known to significantly improve the pharmacokinetic properties of drug candidates, primarily by enhancing water solubility and bioavailability, which is crucial for in vitro and in vivo biological testing . This compound is presented as a high-purity building block for researchers engaged in synthetic chemistry and drug development programs. Its molecular architecture makes it a candidate for creating novel derivatives targeting a range of biological activities. Piperazine-containing compounds have demonstrated a broad spectrum of bioactivities, including antitumor, antibacterial, and anti-inflammatory effects, often serving as key structural motifs in the modification of natural products to improve their efficacy and drug-like properties . Researchers can utilize this compound to develop new chemical entities for high-throughput screening, probe design, and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4O2 B105790 1,4-Dinicotinoylpiperazine CAS No. 17433-19-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(13-3-1-5-17-11-13)19-7-9-20(10-8-19)16(22)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUBOXRMAQRSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169817
Record name 1,4-Dinicotinoylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17433-19-1
Record name 1,1′-(1,4-Piperazinediyl)bis[1-(3-pyridinyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17433-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dinicotinoylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017433191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dinicotinoylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dinicotinoylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 1,4-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: Not definitively available in public databases.

Chemical Structure:

1,4-Dinicotinoylpiperazine, also known as 1,4-bis(pyridin-3-ylcarbonyl)piperazine, consists of a central piperazine ring where the nitrogen atoms at positions 1 and 4 are each substituted with a nicotinoyl group (a pyridin-3-ylcarbonyl group).

Molecular Formula: C₁₆H₁₆N₄O₂

Molecular Weight: 296.33 g/mol

Chemical Structure Diagram:

This compound cluster_piperazine Piperazine Core cluster_nicotinoyl1 Nicotinoyl Group 1 cluster_nicotinoyl2 Nicotinoyl Group 2 C1 C4 C1->C4 N1 N1->C1 C_O1 C=O N1->C_O1 C2 C2->N1 C3 C3->C2 N2 N2->C3 C_O2 O=C N2->C_O2 C4->N2 Py1 Pyridine C_O1->Py1 Py2 Pyridine C_O2->Py2 Synthesis_Workflow Reactant1 Piperazine Reaction Reaction Mixture Reactant1->Reaction Reactant2 Nicotinoyl Chloride (2 eq.) Reactant2->Reaction Solvent Anhydrous Pyridine or Dichloromethane Solvent->Reaction Base Triethylamine (optional, if DCM is solvent) Base->Reaction Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product Biological_Investigation cluster_assays In Vitro Assays Compound This compound HTS High-Throughput Screening Compound->HTS ReceptorBinding Receptor Binding Assays (e.g., Nicotinic Receptors) HTS->ReceptorBinding EnzymeAssays Enzyme Inhibition Assays HTS->EnzymeAssays CellBased Cell-Based Functional Assays HTS->CellBased TargetID Target Identification LeadOpt Lead Optimization TargetID->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical ReceptorBinding->TargetID EnzymeAssays->TargetID CellBased->TargetID

Pharmacological Profile of 1,4-Dinicotinoylpiperazine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific pharmacological data for the compound 1,4-Dinicotinoylpiperazine. Despite extensive searches for its pharmacological profile, mechanism of action, pharmacokinetic and pharmacodynamic data, and any associated clinical trials, no dedicated studies detailing these aspects for this specific molecule could be identified.

This absence of information prevents the creation of an in-depth technical guide with quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams as requested. The following sections, therefore, provide a broader overview of the pharmacological context of the two key structural components of this compound: the piperazine core and the nicotinoyl (derived from nicotinic acid) moieties. This information is based on studies of related, but distinct, molecules and should not be directly extrapolated to this compound.

The Piperazine Scaffold in Pharmacology

The piperazine ring is a common structural motif in a vast number of biologically active compounds, contributing to a wide array of pharmacological activities. Its presence in a molecule can influence solubility, lipophilicity, and receptor-binding affinity. Many approved drugs across various therapeutic areas contain a piperazine core.

General Pharmacological Activities of Piperazine Derivatives:

  • Anthelmintic Properties: Piperazine itself is known for its use as an anthelmintic agent, primarily for the treatment of roundworm and pinworm infections.[1][2] It acts as a GABA receptor agonist, leading to the flaccid paralysis of the parasites, which are then expelled from the host's system.[1]

  • Central Nervous System (CNS) Activity: A large number of piperazine derivatives exhibit effects on the central nervous system. They are integral to the structure of many antipsychotic, antidepressant, anxiolytic, and antihistamine medications.[3]

  • Cardiovascular Effects: Certain piperazine derivatives have been investigated for their cardiovascular properties, including antianginal and antihypertensive effects.

  • Anti-inflammatory and Anticonvulsant Potential: Research has shown that some novel piperazine-based compounds demonstrate anti-inflammatory and anticonvulsant properties in preclinical studies.[3]

  • Anticancer and Antimicrobial Activities: The piperazine scaffold has been incorporated into molecules designed as potential anticancer and antimicrobial agents.[4]

The Nicotinoyl Moiety in Pharmacology

The nicotinoyl group is the acyl group derived from nicotinic acid (Niacin or Vitamin B3). Nicotinic acid and its derivatives are known to have significant pharmacological effects, most notably on lipid metabolism.

General Pharmacological Activities of Nicotinic Acid and its Derivatives:

  • Lipid-Lowering Effects: Nicotinic acid is a well-established agent for treating dyslipidemia. It can reduce levels of LDL ("bad") cholesterol and triglycerides while increasing HDL ("good") cholesterol.

  • Vasodilation: Nicotinic acid can cause cutaneous vasodilation, which is responsible for the common side effect of flushing.

  • Antibacterial and Antioxidant Properties: Some derivatives of nicotinic acid have been shown to possess antibacterial and antioxidant activities.

Potential Pharmacological Profile of this compound: A Hypothetical Overview

Given the lack of direct evidence, any discussion on the pharmacological profile of this compound remains speculative. The combination of a piperazine core with two nicotinoyl groups suggests that the compound could potentially interact with biological targets associated with either or both fragments.

It is plausible that the molecule could have been synthesized and evaluated for a range of activities, including but not limited to:

  • CNS activity: Due to the prevalence of the piperazine moiety in CNS-active drugs.

  • Cardiovascular effects: Combining the potential vasodilatory effects of the nicotinoyl groups with the cardiovascular activities seen in some piperazine derivatives.

  • Antimicrobial or anticancer activity: As a novel chemical entity exploring the biological activity space of these combined scaffolds.

However, without experimental data, it is impossible to confirm any of these possibilities.

Conclusion

While the constituent parts of this compound are well-represented in pharmacologically active molecules, there is no specific information available in the public domain regarding the pharmacological profile of this particular compound. Consequently, the core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, cannot be met. Future research may elucidate the biological activities of this compound, but as of now, it remains an uncharacterized compound from a pharmacological perspective.

References

Potential Biological Activities of Nicotinoylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nicotinoylpiperazine derivatives, a class of heterocyclic compounds incorporating both a nicotinoyl moiety and a piperazine ring, have emerged as a versatile scaffold in medicinal chemistry. The unique structural features of these molecules, combining the pharmacophoric elements of nicotinic acid (a form of vitamin B3) and the privileged piperazine structure, have led to the exploration of their diverse biological activities. The piperazine ring, a common motif in many clinically used drugs, often imparts favorable pharmacokinetic properties and allows for facile structural modifications to modulate biological activity. This technical guide provides an in-depth overview of the significant biological activities reported for nicotinoylpiperazine derivatives, with a focus on their antimicrobial, anticancer, and central nervous system effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Antimicrobial Activity

Nicotinoylpiperazine derivatives have demonstrated notable potential as antimicrobial agents, with studies reporting activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the specific substitutions on both the nicotinoyl and piperazine moieties, which influence the compounds' interaction with microbial targets.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this class of compounds. For instance, a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 0.17 to 0.37 µg/mL against Gram-negative bacteria like E. coli and S. dysenteriae, and 1.9 to 3.5 µg/mL against Gram-positive bacteria such as S. aureus and B. subtilis.[1] Another study on novel piperazine derivatives screened for antimicrobial activity found that compound RL-308 was particularly effective against Shigella flexneri with an MIC of 2 µg/mL.[2]

Table 1: Antibacterial Activity of Nicotinoylpiperazine Derivatives (MIC in µg/mL)

Compound/DerivativeE. coliS. dysenteriaeS. aureusB. subtilisShigella flexneriReference
N-nicotinoyl-quinolone esters (Va-Vj)0.19 - 0.370.17 - 0.371.9 - 3.52.0 - 3.1-[1]
RL-308--4-2[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The nicotinoylpiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (broth with inoculum) and a negative control (broth only) are included in each assay.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Synthesized Nicotinoylpiperazine Derivatives stock Prepare Stock Solutions (e.g., in DMSO) start->stock serial_dil Perform Serial Dilutions in Microtiter Plate stock->serial_dil inoculate Inoculate Plates with Bacterial Suspension serial_dil->inoculate bacterial_culture Culture Bacterial Strains Overnight mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth Inhibition incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

The anticancer potential of nicotinoylpiperazine derivatives has been a significant area of investigation. These compounds have been shown to exert cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[3][4]

One study focused on nicotinic acid-based cytotoxic agents and identified a compound (5c) that demonstrated promising inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 0.068 µM.[5] This compound also exhibited potent cytotoxic activity against colon (HCT-15) and prostate (PC-3) cancer cell lines.[5] Another research effort synthesized novel vindoline-piperazine conjugates, with some derivatives showing low micromolar growth inhibition (GI50) values against most of the 60 human tumor cell lines tested.[6][7] Specifically, a conjugate with a [4-(trifluoromethyl)benzyl]piperazine moiety was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 µM).[7]

Table 2: Anticancer Activity of Nicotinoylpiperazine and Related Derivatives

Compound/DerivativeTarget/Cell LineActivityValueReference
5c (Nicotinic acid-based)VEGFR-2IC500.068 µM[5]
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast Cancer)GI501.00 µM[7]
Vindoline-piperazine conjugate (25)HOP-92 (Lung Cancer)GI501.35 µM[7]
1-(2-Aryl-2-adamantyl)piperazine (7)Melanoma Cell LinesTGI/GI50≤10 µM[3]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The in vitro anticancer activity can be assessed using the SRB assay, which measures cell density based on the measurement of cellular protein content.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nicotinoylpiperazine derivatives for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining and Measurement: The fixed cells are stained with 0.4% (w/v) SRB solution for 30 minutes. Unbound dye is removed by washing with 1% (v/v) acetic acid. The bound stain is then solubilized with 10 mM Tris base solution.

  • Data Analysis: The absorbance is read on a microplate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) is determined from dose-response curves.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Compound5c Nicotinoylpiperazine Derivative (e.g., 5c) Compound5c->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 Signaling Pathway.

Central Nervous System (CNS) Activity

Derivatives of piperazine are well-known for their diverse effects on the central nervous system.[8] Research into nicotinoylpiperazine derivatives has also explored their potential as CNS-active agents. Studies have investigated their interaction with various neurotransmitter receptors, such as dopamine and adrenergic receptors.

For example, a series of conformationally restricted N-arylpiperazine derivatives were designed and evaluated as D2/D3 dopamine receptor ligands, which are key targets in the treatment of several neurological disorders.[9] Another study focused on arylpiperazine derivatives of phenytoin and evaluated their affinities for α1- and α2-adrenoceptors, finding that some compounds displayed affinities in the nanomolar to submicromolar range for α1-adrenoceptors.[10] A structure-activity relationship (SAR) study indicated that compounds with 2-alkoxyphenylpiperazine moieties were the most active.[10]

Table 3: CNS Receptor Binding Affinity of Arylpiperazine Derivatives

Compound ClassReceptor TargetActivityValue RangeReference
N-arylpiperazine derivativesD2/D3 Dopamine ReceptorsAffinity (Ki)< 1 µM[9]
Phenylpiperazine derivatives of phenytoinα1-AdrenoceptorsAffinity (Ki)Nanomolar to Submicromolar[10]
Experimental Protocol: Radioligand Binding Assay

Receptor binding affinities of the compounds can be determined using radioligand binding assays with cell membranes expressing the target receptor.

  • Membrane Preparation: Cells expressing the receptor of interest (e.g., human D2 dopamine receptor) are cultured, harvested, and homogenized in a buffer. The cell lysate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C.

  • Binding Assay: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the test compound (nicotinoylpiperazine derivative).

  • Incubation: The plates are incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification: The filters are washed to remove unbound radioligand. Scintillation cocktail is added to the filters, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

Dopamine_Receptor_Interaction cluster_synapse Synaptic Cleft Dopamine Dopamine Receptor Dopamine D2/D3 Receptor Dopamine->Receptor Binds to Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Presynaptic Presynaptic Neuron Presynaptic->Dopamine Releases Signal Downstream Signaling (e.g., cAMP modulation) Postsynaptic->Signal Initiates Ligand Nicotinoylpiperazine Ligand Ligand->Receptor Binds to (Agonist/Antagonist)

Caption: Ligand Interaction with Dopamine Receptors.

Other Biological Activities

In addition to the major areas discussed, nicotinoylpiperazine and related nicotinic acid derivatives have been explored for other therapeutic applications.

  • Anti-inflammatory Activity: Several new nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[11][12] Some compounds showed significant inhibition of inflammatory cytokines like TNF-α and IL-6, with activity comparable to standard drugs like ibuprofen.[11]

  • Antioxidant Activity: Certain nicotinic acid derivatives have been reported to possess antioxidant potential. In one study, a compound (5c) exhibited a superoxide dismutase (SOD) level almost comparable to that of ascorbic acid, suggesting a dual cytotoxic and antioxidant profile.[5]

Conclusion

Nicotinoylpiperazine derivatives represent a promising and versatile chemical scaffold for the development of new therapeutic agents. The extensive research into this class of compounds has revealed a broad spectrum of biological activities, including potent antimicrobial, anticancer, and CNS-modulating effects. The ability to systematically modify the structure of these derivatives allows for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity for specific biological targets. Future research should continue to explore the structure-activity relationships of these compounds, elucidate their mechanisms of action, and evaluate their pharmacokinetic and toxicological profiles to advance the most promising candidates toward clinical development.

References

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for 1,4-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,4-Dinicotinoylpiperazine is a compound for which extensive public research on its specific mechanism of action is not widely available. This guide, therefore, presents a series of well-grounded hypotheses based on its structural components—a piperazine core and two nicotinoyl moieties—and the known pharmacological activities of structurally related molecules. The experimental protocols, data tables, and signaling pathways described herein are proposed frameworks for investigating these hypotheses.

Introduction

This compound is a symmetrical molecule featuring a central piperazine ring substituted at both nitrogen atoms with nicotinoyl groups, which are derived from nicotinic acid (Niacin or Vitamin B3). The piperazine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The presence of nicotinoyl groups suggests potential interactions with biological pathways modulated by nicotinic acid and its derivatives.

This whitepaper will explore three primary hypotheses for the mechanism of action of this compound, drawing parallels from existing research on related compounds. For each hypothesis, we will propose key experiments to validate the mechanism, present hypothetical data in structured tables, and visualize the potential signaling pathways.

Hypothesis 1: Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the piperazine core to various synthetic ligands for neuronal nicotinic acetylcholine receptors (nAChRs) forms the basis of this hypothesis. N,N-disubstituted piperazines have been shown to exhibit affinity for nAChRs, particularly the α4β2* subtype.[3] It is plausible that this compound acts as a modulator (agonist, partial agonist, or antagonist) of these ligand-gated ion channels, which are implicated in a variety of neurological processes.

Proposed Signaling Pathway

nAChR_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1,4-DNP This compound nAChR α4β2* nAChR 1,4-DNP->nAChR Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Downstream Downstream Signaling (e.g., NT Release) Ca_Influx->Downstream Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Downstream GPR109A_Activation cluster_extracellular Extracellular cluster_membrane Adipocyte Membrane cluster_intracellular Intracellular 1,4-DNP This compound GPR109A GPR109A 1,4-DNP->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis Inhibition of Lipolysis HSL->Lipolysis hNNMT_Inhibition_Workflow cluster_workflow Experimental Workflow start Start in_silico In Silico Docking (1,4-DNP into hNNMT) start->in_silico synthesis Compound Synthesis & Purification in_silico->synthesis biochem_assay Biochemical Assay (hNNMT activity) synthesis->biochem_assay kinetic_study Enzyme Kinetic Studies (Determine Ki and MOA) biochem_assay->kinetic_study cellular_assay Cellular Assays (e.g., cancer cell proliferation) kinetic_study->cellular_assay end End cellular_assay->end

References

An In-depth Technical Guide on 1,4-Dinicotinoylpiperazine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for specific information on the discovery, history, and detailed technical data for 1,4-Dinicotinoylpiperazine did not yield any dedicated scientific literature or patents. This suggests that the compound is not a well-documented pharmaceutical agent or a widely studied research chemical. Therefore, a detailed historical and technical guide on this specific molecule cannot be provided.

However, to provide context for researchers, scientists, and drug development professionals, this guide will focus on the constituent parts of the molecule: the piperazine core and the nicotinoyl (nicotinic acid) moieties. This includes the history of piperazine in medicine and general synthetic approaches for creating 1,4-disubstituted piperazine derivatives, which would be analogous to the synthesis of this compound.

The Piperazine Core: A Century of Medicinal Importance

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] Its journey in medicine is a long and notable one.

  • Early Use as a Uric Acid Solvent: Initially, piperazine was introduced into medicine not as a therapeutic agent for infectious disease, but as a solvent for uric acid.[2][3] While it showed a remarkable ability to dissolve uric acid in vitro, its clinical success for this purpose was limited.[3]

  • The Anthelmintic Breakthrough: The year 1953 marked a significant milestone for piperazine, as it was first introduced as an effective anthelmintic agent for treating parasitic worm infections.[1][3] It was found to be particularly effective against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[2][4] Piperazine was widely used in both human and veterinary medicine for this purpose.[5]

  • Mechanism of Action: The anthelmintic action of piperazine is due to its effect on the neuromuscular system of the parasites. It causes a flaccid paralysis of the worms, leading to their expulsion from the host's body through natural peristalsis.[2][4] This targeted action on the parasite's neuromuscular system with minimal effect on the host made it a valuable therapeutic agent.[4]

  • Modern Context: While piperazine has been largely superseded by newer anthelmintic drugs like mebendazole and pyrantel pamoate, it remains a significant scaffold in medicinal chemistry.[5] The piperazine ring is a common structural motif in a vast number of modern drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[2][3]

The Nicotinoyl Moiety: A Vital Pharmacophore

The nicotinoyl group is derived from nicotinic acid, also known as niacin or vitamin B3. The pharmacological significance of nicotinic acid and its derivatives is well-established.

  • Lipid-Lowering Properties: Nicotinic acid is a well-known agent for treating dyslipidemia. It can favorably alter the levels of all major lipoproteins, including reducing low-density lipoprotein (LDL) and triglycerides, while increasing high-density lipoprotein (HDL).

  • Signaling Pathways: The primary pharmacological target of nicotinic acid for its lipid-lowering effects is the G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G). Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the mobilization of free fatty acids from adipose tissue. This reduction in free fatty acid flux to the liver is a key mechanism for its triglyceride-lowering effect.

Synthesis of 1,4-Disubstituted Piperazines: General Protocols

While a specific protocol for this compound is not available, the synthesis of 1,4-disubstituted piperazines is a well-established area of organic chemistry.[6] Generally, these syntheses involve the reaction of piperazine with two equivalents of a suitable acylating, alkylating, or arylating agent.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound would involve the acylation of piperazine with a nicotinic acid derivative.

Experimental Protocol (Hypothetical):

  • Activation of Nicotinic Acid: Nicotinic acid would first be converted to a more reactive derivative, such as an acyl chloride (nicotinoyl chloride) or an activated ester. A common method for forming the acyl chloride is by reacting nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Acylation of Piperazine:

    • Piperazine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as a scavenger for the HCl generated during the reaction.

    • The solution is cooled in an ice bath.

    • A solution of nicotinoyl chloride (2.2 equivalents to ensure complete disubstitution) in the same solvent is added dropwise to the piperazine solution with constant stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The reaction mixture is washed with water and brine to remove the hydrochloride salt of the base and any unreacted starting materials.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualization of the Hypothetical Synthetic Workflow:

G cluster_activation Activation of Nicotinic Acid cluster_acylation Acylation of Piperazine cluster_purification Work-up and Purification NA Nicotinic Acid AC Nicotinoyl Chloride NA->AC  + SOCl₂ or (COCl)₂ Mix Reaction Mixture AC->Mix  + Triethylamine Pip Piperazine Pip->Mix Crude Crude this compound Mix->Crude  Stirring Wash Washing Crude->Wash Dry Drying Wash->Dry Evap Evaporation Dry->Evap Purify Purification Evap->Purify  Recrystallization or Chromatography Final Pure this compound Purify->Final DNP This compound (Hypothetical Ligand) GPR109A GPR109A Receptor DNP->GPR109A Binds to AC Adenylate Cyclase GPR109A->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids TG->FFA Releases Liver Liver FFA->Liver Transported to VLDL VLDL Synthesis Liver->VLDL Reduced Synthesis

References

Spectroscopic and Structural Elucidation of 1,4-Dinicotinoylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dinicotinoylpiperazine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published, comprehensive spectral data for this specific compound, this document presents a detailed, predictive analysis based on the known spectroscopic characteristics of its constituent moieties: the piperazine ring and the nicotinoyl group. This guide also includes generalized experimental protocols for its synthesis and characterization, providing a foundational framework for researchers working with this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including various N-acylpiperazines and nicotinoyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70d2HH-2, H-6 (Nicotinoyl)
~7.80dt2HH-4 (Nicotinoyl)
~7.40dd2HH-5 (Nicotinoyl)
~3.80t8HPiperazine ring protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=O (Amide)
~152C-2, C-6 (Nicotinoyl)
~136C-4 (Nicotinoyl)
~130C-3 (Nicotinoyl)
~123C-5 (Nicotinoyl)
~45Piperazine ring carbons

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3050C-H stretch (Aromatic)
~2950-2850C-H stretch (Aliphatic)
~1640C=O stretch (Amide)
~1590, 1480, 1420C=C and C=N stretch (Aromatic ring)
~1280C-N stretch (Amide)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
296[M]⁺ (Molecular Ion)
191[M - C₅H₄NCO]⁺
106[C₅H₄NCO]⁺
86[Piperazine]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

Materials:

  • Piperazine

  • Nicotinoyl chloride hydrochloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution to act as a base.

  • In a separate flask, prepare a solution or suspension of nicotinoyl chloride hydrochloride in anhydrous DCM.

  • Slowly add the nicotinoyl chloride solution to the piperazine solution at 0 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. The spectral data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The data is reported as mass-to-charge ratios (m/z).

Visualization of Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Piperazine Piperazine Reaction Reaction Piperazine->Reaction NicotinoylChloride Nicotinoyl Chloride NicotinoylChloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0°C to RT Temperature->Reaction Quenching Quenching (aq. NaHCO₃) Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Recrystallization/Chromatography Drying->Purification Product This compound Purification->Product Reaction->Quenching Reaction Mixture

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Characterization workflow for this compound.

Navigating the Physicochemical Landscape of 1,4-Dinicotinoylpiperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dinicotinoylpiperazine is a molecule of interest in pharmaceutical research, yet a comprehensive understanding of its fundamental physicochemical properties, particularly solubility and stability, remains a significant knowledge gap in the public domain. This technical guide synthesizes the available information on related compounds and outlines the established methodologies required to thoroughly characterize the solubility and stability profile of this compound. While direct quantitative data for this specific entity is not currently available in published literature, this document provides a robust framework for researchers to design and execute the necessary experiments to generate these critical data points. The guide details experimental protocols for solubility assessment and forced degradation studies, and provides visualizations of these workflows to aid in their implementation.

Introduction

This compound is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with two nicotinoyl groups. The presence of the basic piperazine core and the two aromatic nicotinic acid moieties suggests a complex interplay of factors governing its solubility and stability. Understanding these properties is paramount for its potential development as a therapeutic agent, influencing formulation strategies, storage conditions, and ultimately, bioavailability and efficacy. This guide addresses the current lack of specific data by providing a comprehensive overview of the necessary experimental approaches.

Predicted Physicochemical Properties

In the absence of experimental data, computational predictions can offer initial insights into the properties of this compound.

PropertyPredicted Value (Exemplary)Significance
Molecular Weight 326.35 g/mol Influences diffusion and transport properties.
logP (Octanol-Water) ~1.5 - 2.5Indicates moderate lipophilicity, suggesting potential for reasonable membrane permeability but also potential for aqueous solubility challenges.
pKa (Basic) ~5.0 - 6.0 (Piperazine N)The piperazine nitrogens are expected to be basic, leading to pH-dependent solubility. The molecule will be more soluble in acidic conditions due to salt formation.
pKa (Acidic) ~4.0 - 5.0 (Nicotinic Acid)The carboxylic acid groups of the nicotinoyl moieties are weakly acidic.
Hydrogen Bond Donors 0The absence of traditional hydrogen bond donors.
Hydrogen Bond Acceptors 6 (4xN, 2xO)Multiple sites for hydrogen bonding with protic solvents, which could enhance solubility in such solvents.

Note: These are estimated values and require experimental verification.

Solubility Profile: Experimental Protocol

A thorough understanding of the solubility of this compound in various solvents is crucial for preclinical and formulation development. The following details a standard equilibrium solubility determination protocol.

Experimental Workflow for Equilibrium Solubility

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess this compound prep2 Add to vials with known volume of solvent prep1->prep2 equil1 Incubate at controlled temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Agitate for a defined period (e.g., 24-48 hours) equil1->equil2 samp1 Centrifuge or filter to remove undissolved solid equil2->samp1 samp2 Collect supernatant samp1->samp2 samp3 Dilute supernatant if necessary samp2->samp3 samp4 Quantify concentration (e.g., HPLC-UV) samp3->samp4

Caption: Workflow for determining equilibrium solubility.

Recommended Solvents for Initial Screening

A panel of solvents with varying polarities and pH should be used to establish a comprehensive solubility profile.

Solvent SystemRationale
Water (pH 7.0) Baseline aqueous solubility.
0.1 M HCl (pH ~1.2) Simulates gastric fluid; assesses solubility at low pH where the compound is likely protonated and more soluble.
Phosphate Buffer (pH 6.8) Simulates intestinal fluid; assesses solubility at a physiologically relevant pH.
Ethanol A common co-solvent in formulations.
Propylene Glycol A common vehicle for poorly soluble compounds.
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent, often used for initial stock solutions.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and products, which informs on the intrinsic stability of the molecule and helps in the development of stability-indicating analytical methods.

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions start Prepare stock solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid phot Photolytic (e.g., ICH Q1B light exposure) start->phot therm Thermal (e.g., 60°C in solution and solid state) start->therm analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxid->analysis phot->analysis therm->analysis results Identify and quantify degradants. Determine degradation kinetics. analysis->results

Caption: Process flow for a forced degradation study.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide linkages are susceptible to both acid and base-catalyzed hydrolysis, which would cleave the nicotinoyl groups from the piperazine ring, yielding nicotinic acid and piperazine.

  • Oxidation: The piperazine ring and the pyridine rings could be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative degradation products.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

Analytical Methodologies

A validated, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key Considerations for Method Development
  • Column Chemistry: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its potential degradation products.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nicotinoyl chromophore (likely around 260 nm) should be employed.

  • Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products.

Conclusion and Future Directions

While this guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, it underscores the critical need for experimental data. Researchers are encouraged to undertake the described studies to fill this knowledge gap. The generation of robust solubility and stability data will be instrumental in advancing the understanding and potential therapeutic application of this compound. Future work should focus on obtaining quantitative solubility data in a range of pharmaceutically relevant solvents and buffers, and on the comprehensive identification and characterization of any degradation products formed under stress conditions. This foundational knowledge is indispensable for the rational design of dosage forms and for ensuring the safety and efficacy of any potential drug product.

Theoretical and Molecular Modeling Studies of 1,4-Dinicotinoylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,4-Dinicotinoylpiperazine and its Potential Significance

Piperazine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These activities include, but are not limited to, antidepressant, antipsychotic, anticancer, and anti-inflammatory effects.[1] The piperazine scaffold is a common feature in many approved drugs.[3] The title compound, this compound, incorporates the piperazine core functionalized with two nicotinoyl groups. The nicotinoyl moiety, derived from nicotinic acid (Vitamin B3), is also a key component in various bioactive molecules and coenzymes. The combination of these two pharmacophores in this compound suggests a potential for interesting biological activities, particularly in the realm of neuroscience, given the known effects of many piperazine derivatives on neurotransmitter receptors.[4]

Theoretical studies and molecular modeling are indispensable tools in the early stages of drug discovery and development. They provide insights into the structural, electronic, and reactivity properties of a molecule, which can help in predicting its biological activity, metabolism, and potential interactions with biological targets.

Molecular Structure and Conformational Analysis

A crucial first step in the theoretical characterization of this compound is the determination of its three-dimensional structure and the identification of its stable conformers. The piperazine ring can adopt several conformations, with the chair form being the most stable. The orientation of the nicotinoyl substituents (axial vs. equatorial) will significantly influence the overall molecular shape and properties.

cluster_0 Computational Workflow start Initial Structure Generation (2D to 3D) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation (Confirmation of minima) dft_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, Charges) freq_calc->electronic_prop docking Molecular Docking (with potential biological targets) electronic_prop->docking md_sim Molecular Dynamics Simulation (to study dynamic behavior) docking->md_sim end Data Analysis and Interpretation md_sim->end cluster_1 Hypothetical Signaling Pathway ligand This compound receptor GPCR (e.g., 5-HT Receptor) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

References

Methodological & Application

Application Notes & Protocols for 1,4-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro assay protocols or biological activity data for 1,4-Dinicotinoylpiperazine. The following application notes and protocols are representative examples of common in vitro assays that could be adapted for the initial screening of this compound based on methodologies used for structurally related piperazine and pyridine-containing molecules. These protocols are for informational purposes and would require optimization and validation for this compound.

Application Note 1: In Vitro Cytotoxicity Assessment

Introduction: The initial assessment of a novel compound's biological activity often involves determining its cytotoxic potential against various cell lines. This helps to identify a concentration range for subsequent, more specific assays and provides a preliminary indication of anti-proliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Principle: This protocol describes an MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, such as this compound, on a selected cancer cell line (e.g., HeLa - human cervical cancer cells).

Quantitative Data Summary

The results of an MTT assay are typically presented as IC₅₀ values, which represent the concentration of the compound that inhibits 50% of cell viability. Below is a template for presenting such data.

Cell LineCompoundIC₅₀ (µM) ± SDExposure Time (hours)
HeLaThis compoundData to be determined48
HeLaDoxorubicin (Positive Control)Data to be determined48

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture HeLa Cells start->culture harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plate (e.g., 5,000 cells/well) harvest->seed adhere Incubate for 24h for cell adherence seed->adhere prepare Prepare Serial Dilutions of this compound treat Add Compound Dilutions to Wells adhere->treat prepare->treat incubate_treat Incubate for 48h treat->incubate_treat add_mtt Add MTT Reagent (10 µL of 5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO or SDS-HCl) incubate_mtt->add_solubilizer incubate_sol Incubate for 15 min (or overnight) add_solubilizer->incubate_sol read Read Absorbance at 570 nm incubate_sol->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC₅₀ Value plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium.

    • Count the cells using a hemocytometer and adjust the cell density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.

    • Prepare a positive control, such as Doxorubicin, in the same manner.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with the same percentage of DMSO).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay and Absorbance Reading:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Cell Viability against the log of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Application Note 2: Enzyme Inhibition Screening (Hypothetical)

Introduction: Many drugs exert their effects by inhibiting specific enzymes.[1][2] Given the nicotinoyl moieties in this compound, which are derived from nicotinic acid (a form of vitamin B3), one might hypothetically investigate its effect on enzymes involved in NAD/NADH-dependent pathways or on enzymes for which pyridine-containing compounds are known inhibitors, such as certain cholinesterases.[1]

Principle: This protocol provides a general framework for an in vitro enzyme inhibition assay using a spectrophotometric method. As a hypothetical example, we will consider the inhibition of Acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases.[1][3] The assay is based on Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.

Signaling Pathway/Assay Principle Diagram

Enzyme_Inhibition_Principle cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition Mechanism AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB + TNB TNB (Yellow) (Absorbance at 412 nm) DTNB->TNB Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE

Caption: Principle of the colorimetric acetylcholinesterase inhibition assay.

Detailed Protocol: Acetylcholinesterase Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound (test compound)

  • Galantamine or Donepezil (positive control inhibitor)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in Tris-HCl buffer.

    • Prepare a stock solution of this compound and the positive control in DMSO, followed by serial dilutions in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following in order:

      • 140 µL of Tris-HCl buffer (pH 8.0)

      • 20 µL of the test compound dilution (or positive control/vehicle control)

      • 20 µL of DTNB solution

    • Mix gently and pre-incubate for 10 minutes at 25°C.

    • Add 10 µL of the AChE enzyme solution to each well to start the reaction.

    • Immediately add 10 µL of the ATCI substrate solution to each well.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

      • % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

      • Where V_control is the reaction rate of the vehicle control, and V_inhibitor is the reaction rate in the presence of the test compound.

    • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,4-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1,4-Dinicotinoylpiperazine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The following method is a recommended starting point for the development and validation of an analytical procedure for this compound, based on established methods for structurally related compounds.

Introduction

This compound is a chemical entity featuring a central piperazine ring substituted with two nicotinoyl groups. Accurate and reliable quantitative analysis of this compound is essential for various stages of drug development, including purity assessment, stability studies, and quality control of bulk drug substances and finished pharmaceutical products. This application note describes a robust RP-HPLC method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Similar performance may be achieved with a C8 column.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (HPLC grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Solvent): Acetonitrile (HPLC grade).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution.

  • Sample Solution Preparation: Prepare sample solutions of this compound in the same diluent as the standard solution to achieve a target concentration within the linear range of the method.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 3.0B: Acetonitrile
Gradient Program Isocratic or Gradient (e.g., 70% A / 30% B) - To be optimized
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes (or until the principal peak has eluted)
System Suitability

Before commencing sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The recommended parameters are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table for a method validation study is provided below.

Validation ParameterResult
Linearity (r²) > 0.999 (Concentration range: 1 - 50 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday: < 1.0%Interday: < 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (Aqueous Buffer & Organic) B Prepare Standard & Sample Solutions C Equilibrate HPLC System A->C D Perform System Suitability Test B->D E Inject Samples for Analysis D->E F Acquire Chromatographic Data E->F G Integrate Peaks & Calculate Concentration F->G H Review and Report Results G->H

Caption: Workflow for HPLC analysis of this compound.

In vivo Experimental Design Using 1,4-Dinicotinoylpiperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vivo experimental data for 1,4-Dinicotinoylpiperazine is not available in the published scientific literature. The following application notes and protocols are based on established methodologies for structurally related nicotinoylpiperazine and isonicotinoylpiperazine derivatives. These compounds have shown potential in preclinical studies for a range of conditions, including neurological and cardiovascular disorders. Researchers should adapt these general protocols based on the specific physicochemical properties and in vitro activity of this compound.

Introduction

This compound is a symmetrical molecule featuring a central piperazine ring substituted with two nicotinoyl groups. The nicotinoyl moiety is a key structural feature of nicotinamide adenine dinucleotide (NAD), suggesting potential interactions with a variety of enzymes and receptors. Structurally similar piperazine-containing compounds have been investigated for their effects on the central nervous system (CNS), cardiovascular system, and inflammatory pathways. The protocols outlined below provide a starting point for the in vivo characterization of this compound in rodent models.

Potential Therapeutic Areas and In Vivo Models

Based on the pharmacology of related compounds, this compound could be investigated for the following applications:

  • Neuropharmacology: Analgesic, anxiolytic, and antidepressant effects.

  • Cardiovascular Effects: Antihypertensive and antiarrhythmic properties.

  • Anti-inflammatory Activity: Reduction of acute and chronic inflammation.

This document provides detailed protocols for assessing the potential analgesic and anxiolytic effects of this compound.

Application Note 1: Assessment of Analgesic Properties

This section outlines the use of the formalin test to evaluate the potential analgesic effects of this compound in mice. The formalin test is a widely used model of tonic pain that has two distinct phases, allowing for the differentiation between acute nociceptive and inflammatory pain mechanisms.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from a formalin test to illustrate how results can be presented.

Treatment GroupDose (mg/kg, i.p.)Phase 1 Licking Time (s) (Mean ± SEM)Phase 2 Licking Time (s) (Mean ± SEM)% Inhibition (Phase 2)
Vehicle (Saline)-65.2 ± 5.1150.7 ± 12.30%
Morphine1025.1 ± 3.8 40.2 ± 6.573.3%
This compound1058.9 ± 6.2110.5 ± 10.126.7%
This compound3055.4 ± 5.575.8 ± 8.9**49.7%
This compound10048.7 ± 4.950.1 ± 7.2**66.7%

*p < 0.05, **p < 0.01 compared to Vehicle group.

Experimental Protocol: Formalin Test in Mice

Objective: To assess the antinociceptive effects of this compound against formalin-induced pain.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline, DMSO, or Tween 80 in saline)

  • Positive control: Morphine sulfate

  • Formalin solution (2.5% in saline)

  • Plexiglas observation chambers with mirrors

  • Syringes and needles (for i.p. and intraplantar injections)

  • Timer

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place individual mice in the observation chambers for 30 minutes to allow for habituation to the environment.

  • Drug Administration:

    • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection.

    • Administer the vehicle to the control group.

    • Administer morphine (e.g., 10 mg/kg, i.p.) to the positive control group.

    • The typical pretreatment time is 30-60 minutes before the formalin injection.

  • Formalin Injection:

    • After the pretreatment period, briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation and Scoring:

    • Immediately after the formalin injection, return the mouse to the observation chamber.

    • Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis:

    • Calculate the mean licking/biting time for each group in both phases.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation & Scoring cluster_analysis Data Analysis acclimate Acclimatize Mice to Testing Room (60 min) habituate Habituate Mice in Observation Chambers (30 min) acclimate->habituate drug_admin Administer Compound (i.p.) - Vehicle - this compound (doses) - Morphine habituate->drug_admin 30-60 min pretreatment formalin_inject Inject 20 µL of 2.5% Formalin (intraplantar) drug_admin->formalin_inject phase1 Phase 1 (0-5 min) Record Licking/Biting Time formalin_inject->phase1 phase2 Phase 2 (15-40 min) Record Licking/Biting Time data_analysis Statistical Analysis (ANOVA, post-hoc test) phase2->data_analysis

Caption: Workflow for the mouse formalin test.

Application Note 2: Evaluation of Anxiolytic-like Activity

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. This model is based on the natural aversion of rodents to open and elevated spaces.

Quantitative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle (Saline)-15.2 ± 2.18.1 ± 1.230.5 ± 3.4
Diazepam235.8 ± 4.5**12.5 ± 1.832.1 ± 3.9
This compound1018.5 ± 2.59.2 ± 1.529.8 ± 4.1
This compound3028.9 ± 3.811.8 ± 1.631.2 ± 3.7
This compound10025.4 ± 3.510.5 ± 1.422.1 ± 2.9#

*p < 0.05, **p < 0.01 compared to Vehicle group. #p < 0.05 indicates a potential sedative effect.

Experimental Protocol: Elevated Plus Maze in Mice

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

  • This compound

  • Vehicle

  • Positive control: Diazepam

  • Video tracking software (optional, but recommended)

Procedure:

  • Acclimatization: Allow mice to acclimate to the dimly lit testing room for at least 60 minutes.

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., Diazepam, 2 mg/kg, i.p.) 30 minutes prior to testing.

  • Testing:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Scoring and Parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (a measure of general locomotor activity).

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

    • Calculate the percentage of open arm entries: (Open arm entries / Total arm entries) x 100.

    • Analyze the data using a one-way ANOVA with a suitable post-hoc test. A significant decrease in total arm entries may suggest sedative effects.

Experimental Workflow

G acclimate Acclimatize Mice to Dimly Lit Room (60 min) drug_admin Administer Compound (i.p.) - Vehicle - this compound (doses) - Diazepam acclimate->drug_admin place_on_maze Place Mouse in Center of EPM drug_admin->place_on_maze 30 min pretreatment record Record Behavior for 5 minutes place_on_maze->record score Score Behavioral Parameters - Time in arms - Entries into arms record->score analyze Calculate Percentages & Perform Statistical Analysis score->analyze

Caption: Workflow for the elevated plus maze test.

Potential Signaling Pathways

The nicotinoyl and piperazine moieties suggest potential interactions with several receptor systems. Below are diagrams of signaling pathways that could be modulated by this compound or its derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic agonists can promote neuronal survival through pathways involving PI3K/Akt.

G compound This compound (Hypothetical Agonist) nAChR α7 nAChR compound->nAChR Binds to ca_influx Ca²⁺ Influx nAChR->ca_influx Activates pi3k PI3K ca_influx->pi3k Activates akt Akt (Phosphorylation) pi3k->akt bcl2 ↑ Bcl-2 akt->bcl2 apoptosis ↓ Apoptosis bcl2->apoptosis survival Neuronal Survival apoptosis->survival

Caption: Hypothetical nAChR-mediated neuroprotective pathway.

Serotonin (5-HT) Receptor Signaling

Isonicotinamide derivatives have shown affinity for 5-HT receptors, which are G-protein coupled receptors that can modulate adenylyl cyclase activity.[1]

G compound Isonicotinoylpiperazine Derivative receptor 5-HT₁ₐ Receptor compound->receptor g_protein Gαi receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Cellular Response (e.g., Neuronal Inhibition) pka->response

Caption: Inhibitory signaling via the 5-HT₁ₐ receptor.

References

Application Notes and Protocols for 1,4-Dinicotinoylpiperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinicotinoylpiperazine is a synthetic compound featuring a central piperazine ring symmetrically substituted with two nicotinoyl groups. While direct cell culture applications of this specific molecule are not extensively documented in current literature, the known biological activities of its constituent moieties—piperazine and nicotinic acid—provide a strong basis for predicting its potential therapeutic and research applications.

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties.

Nicotinic acid (Niacin, Vitamin B3) is a crucial nutrient and a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a central player in cellular metabolism, redox reactions, and a multitude of signaling pathways. Derivatives of nicotinic acid have been investigated for their roles in modulating cellular energy status, gene expression, and their potential in treating various diseases.

These application notes provide a hypothetical framework for the utility of this compound in cell culture, focusing on its potential as an anticancer agent and a modulator of cellular metabolism, based on the activities of structurally related compounds.

Potential Applications in Cell Culture

  • Anticancer Research: Investigation of cytotoxic and antiproliferative effects against various cancer cell lines.

  • Cellular Metabolism Studies: Elucidation of its role in modulating NAD+ levels and downstream metabolic pathways.

  • Drug Permeability Assays: Assessment of its ability to influence the permeability of epithelial cell monolayers.[1][2][3]

  • Neuroprotection Assays: Evaluation of its potential to protect neuronal cells from various insults.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential effects of this compound in cell culture experiments. These are for illustrative purposes only and should be experimentally verified.

Table 1: Antiproliferative Activity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HCT116Colon Cancer18.9
U87-MGGlioblastoma28.1

Table 2: Effect of this compound on Intracellular NAD+ Levels in A549 Cells

TreatmentConcentration (µM)Incubation Time (hours)Relative NAD+ Level (%)
Control024100
This compound1024125
This compound2524158
This compound5024182

Experimental Protocols

Protocol 1: Assessment of Antiproliferative Activity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Measurement of Intracellular NAD+ Levels

Objective: To quantify the effect of this compound on intracellular NAD+ concentrations.

Materials:

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • NAD/NADH assay kit (commercially available)

  • Lysis buffer (provided with the kit or prepared)

  • Microplate reader capable of fluorescence or absorbance measurement

Procedure:

  • Cell Seeding: Seed cells into a 6-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.

  • NAD+ Measurement: Follow the manufacturer's protocol for the NAD/NADH assay kit. This typically involves an enzymatic reaction that leads to a colorimetric or fluorescent product proportional to the amount of NAD+.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration of each sample and express the results as a percentage of the control.

Visualizations

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for assessing antiproliferative activity.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DNP This compound NAMPT NAMPT DNP->NAMPT Potential Upregulation NMNAT NMNAT NAMPT->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 Activates PARP PARP NAD->PARP Substrate Metabolism Cellular Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism Coenzyme Apoptosis Apoptosis SIRT1->Apoptosis Inhibits PARP->Apoptosis Induces (at high levels)

References

Application Notes and Protocols: Piperazine Derivatives in a Preclinical Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperazine derivative cmp2 has demonstrated promising neuroprotective effects by selectively activating the Transient Receptor Potential Canonical 6 (TRPC6) channel, a mechanism implicated in the regulation of dendritic spine stability and memory formation.[1][2][4][5][6] In vivo studies have shown that cmp2 can restore synaptic plasticity deficits in the 5xFAD mouse model, suggesting its potential as a disease-modifying agent for Alzheimer's disease.[2][6]

These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of potential Alzheimer's disease therapies.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of the piperazine derivative cmp2 in the 5xFAD mouse model of Alzheimer's disease.

Table 1: In Vivo Efficacy of cmp2 in 5xFAD Mice

ParameterAnimal ModelTreatment GroupDose & RegimenOutcomeReference
Synaptic Plasticity (Long-Term Potentiation)5xFAD Micecmp210 mg/kg, intraperitoneally (i.p.), daily for 14 daysRestoration of LTP in hippocampal slices[2][6]
Cognitive Function (Novel Object Recognition)5xFAD Micecmp210 mg/kg, i.p., dailyIncreased novel object recognition[2]
Cognitive Function (Morris Water Maze)5xFAD Micecmp210 mg/kg, i.p., dailyImproved performance[2]
Fear Memory5xFAD Micecmp210 mg/kg, i.p., dailyImproved fear memory[2]
Motor Function (Beam Walking Test)5xFAD Micecmp210 mg/kg, i.p., dailyUpregulation of motor function[2]

Table 2: Safety and Pharmacokinetic Profile of cmp2

ParameterTest SystemResultReference
Acute ToxicityIn vivo (mice)Non-toxic at tested doses[2]
Chronic ToxicityIn vivo (mice)No indications of chronic toxicity[2]
Mutagenicity (Ames Test)In vitroNon-mutagenic[2]
Blood-Brain Barrier PenetrationIn vivoEffective[6]

Experimental Protocols

1. Animal Model

  • Model: 5xFAD transgenic mice. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations, leading to accelerated Aβ pathology.[1][3]

  • Age: 7.5 months old at the start of the experiment.[2][7]

  • Sex: Male mice are commonly used.[7]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Compound Administration

  • Compound: cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide)

  • Vehicle: To be determined based on the solubility of the compound (e.g., saline, DMSO/saline mixture).

  • Dose: 10 mg/kg.[2][6]

  • Route of Administration: Intraperitoneal (i.p.) injection.[2][6]

  • Frequency: Daily.[2]

  • Duration: Dependent on the specific behavioral or electrophysiological endpoint. For long-term potentiation studies, a 14-day treatment period has been reported.[6] For behavioral assays, daily injections are administered throughout the testing period.[2]

3. Behavioral Testing

  • Morris Water Maze (MWM): To assess spatial learning and memory.

    • A circular pool is filled with opaque water, and a hidden platform is submerged in one quadrant.

    • Mice are trained over several days to find the hidden platform from different starting positions.

    • Escape latency (time to find the platform) and path length are recorded.

    • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

  • Novel Object Recognition (NOR): To evaluate recognition memory.

    • Mice are habituated to an open field arena.

    • During the training phase, two identical objects are placed in the arena, and the mice are allowed to explore.

    • In the testing phase, one of the familiar objects is replaced with a novel object.

    • The time spent exploring the novel object versus the familiar object is measured. An increased exploration time of the novel object indicates intact recognition memory.

  • Fear Conditioning: To assess associative fear memory.

    • In a conditioning chamber, mice are presented with a neutral conditioned stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a mild foot shock).

    • The following day, freezing behavior (a fear response) is measured in response to the conditioned stimulus alone (cued fear) and in the conditioning chamber (contextual fear).

4. Electrophysiology (Long-Term Potentiation)

  • Following the treatment period, mice are euthanized, and brains are rapidly extracted.

  • Acute hippocampal slices are prepared using a vibratome.

  • Slices are transferred to an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

  • After establishing a stable baseline, high-frequency stimulation (HFS) is delivered to induce LTP.

  • The potentiation of the fEPSP slope is monitored for at least 60 minutes post-HFS.

Visualization of Pathways and Workflows

G Signaling Pathway of cmp2 Neuroprotection cmp2 cmp2 (Piperazine Derivative) TRPC6 TRPC6 Channel cmp2->TRPC6 Activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Downstream Downstream Signaling Cascades Ca_influx->Downstream Spine_stability Dendritic Spine Stability Downstream->Spine_stability Synaptic_plasticity Enhanced Synaptic Plasticity (LTP) Spine_stability->Synaptic_plasticity Cognitive_improvement Cognitive Improvement Synaptic_plasticity->Cognitive_improvement

Caption: Proposed signaling pathway for the neuroprotective effects of the piperazine derivative cmp2.

G Experimental Workflow for In Vivo Evaluation of cmp2 start Start: 7.5-month-old 5xFAD Mice treatment Daily i.p. Injection (10 mg/kg cmp2 or Vehicle) start->treatment behavior Behavioral Testing (MWM, NOR, Fear Conditioning) treatment->behavior electrophysiology Electrophysiology (LTP) (after 14 days of treatment) treatment->electrophysiology data_analysis Data Analysis and Interpretation behavior->data_analysis electrophysiology->data_analysis

Caption: Workflow for the in vivo assessment of cmp2 in the 5xFAD mouse model of Alzheimer's disease.

References

Application Notes and Protocols for 1,4-Dinicotinoylpiperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of 1,4-Dinicotinoylpiperazine for use in various cell-based assays. The following procedures and recommendations are designed to ensure compound stability, solubility, and minimal solvent-induced cytotoxicity, thereby promoting accurate and reproducible experimental outcomes.

Introduction

This compound is a chemical compound with potential applications in biological research and drug discovery. Proper handling and dissolution are critical for obtaining reliable data in cell-based experiments. This protocol outlines the recommended solvents, preparation of stock solutions, and determination of optimal working concentrations to minimize artifacts arising from poor solubility or solvent toxicity.

Data Presentation: Solvent Cytotoxicity

The choice of solvent is critical in cell-based assays to avoid off-target effects. The following table summarizes the maximum tolerated concentration (MTC) and 50% inhibitory concentration (IC50) of common organic solvents in various cell lines. This data should be used as a guide to select the appropriate solvent and to determine the maximum final concentration of the solvent in the cell culture medium. It is recommended that the final solvent concentration be kept well below the MTC to avoid any potential interference with the experimental results.[1][2][3][4]

SolventCell Line(s)Maximum Tolerated Concentration (MTC) (% v/v)IC50 (% v/v)Reference(s)
Dimethyl Sulfoxide (DMSO) HaCaT, A-375, A-431, CCL-10.15 - 1.090.63 - 2.60[1]
MCF-7, RAW-264.7, HUVEC< 0.5> 0.5[2][3]
HepG2, MDA-MB-231, MCF-7< 0.6Not specified[4]
Ethanol (EtOH) HaCaT, A-375, A-431> 2> 2[1]
MCF-7, RAW-264.7, HUVEC< 1.0> 5[2][3]
HepG2, MDA-MB-231, MCF-7< 2.5> 5[4]
Acetone MCF-7, RAW-264.7, HUVEC< 1.5> 5[2][3]
Dimethylformamide (DMF) CCL-1, HaCaT0.030.12 - 0.67[1]
MCF-7, RAW-264.7, HUVEC< 0.1Not specified[2][3]

Note: The cytotoxicity of organic solvents can be cell line-dependent. It is highly recommended to perform a preliminary solvent toxicity test for the specific cell line used in your experiments. Standard protocols suggest keeping the final DMSO concentration at or below 0.5% in most cell culture systems.[1]

Experimental Protocols

I. Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 324.32 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 324.32 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Add solvent: Add the appropriate volume of cell culture grade DMSO to the tube.

  • Dissolve the compound: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication may be applied. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

II. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed the cytotoxic level for the specific cell line being used (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Treatment: Add the prepared working solutions (and vehicle control) to the cells in your assay plates.

  • Incubation: Incubate the cells for the desired period as per your experimental design.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing and using this compound in cell-based assays and a hypothetical signaling pathway that could be modulated by a piperazine-containing compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Prepare Working Solutions in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Figure 1. Experimental workflow for this compound.

Given that some piperazine derivatives interact with G-protein coupled receptors (GPCRs) such as the dopamine D4 receptor, the following diagram illustrates a plausible signaling cascade that could be investigated.

signaling_pathway compound This compound receptor GPCR (e.g., Dopamine D4 Receptor) compound->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA, Gene Expression) second_messenger->downstream Activates

Figure 2. Hypothetical GPCR signaling pathway.

References

1,4-Dinicotinoylpiperazine: A Versatile Tool for Interrogating Sirtuin Deacetylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dinicotinoylpiperazine is a piperazine derivative that belongs to a class of compounds recognized for their ability to modulate the activity of sirtuins, a family of NAD+-dependent protein deacetylases. Sirtuins play crucial roles in a multitude of cellular processes, including metabolism, DNA repair, and longevity, making them attractive therapeutic targets for a range of diseases. Emerging evidence on structurally related compounds, such as 1,4-dihydropyridines (1,4-DHPs), suggests that this compound holds significant potential as a chemical probe for studying the function of specific sirtuin isoforms, particularly the mitochondrial sirtuins SIRT3 and SIRT5.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate sirtuin-mediated biological pathways.

Principle of Action

Sirtuins catalyze the removal of acetyl and other acyl groups from lysine residues on a wide array of protein substrates. This deacylation activity is dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD+). Modulators of sirtuin activity can either enhance (activators) or reduce (inhibitors) their catalytic function. Compounds belonging to the 1,4-dihydropyridine class, which are structurally analogous to this compound, have been identified as potent activators of several sirtuin isoforms.[1][3] The proposed mechanism for some sirtuin-activating compounds (STACs) involves binding to an allosteric site on the sirtuin enzyme, leading to a conformational change that enhances substrate binding and/or catalytic turnover.[3] For other activators, the mechanism may involve direct interaction with the catalytic core.[1]

Applications in Research

This compound can be employed in a variety of research contexts to elucidate the roles of sirtuins in cellular physiology and disease.

  • Studying Mitochondrial Function: SIRT3 and SIRT5 are primarily localized in the mitochondria and are key regulators of mitochondrial metabolism and oxidative stress response.[4][5] By activating these sirtuins, this compound can be used to investigate their impact on processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[6]

  • Cancer Biology: The role of sirtuins in cancer is complex and context-dependent. In some cancers, SIRT3 and SIRT5 act as tumor suppressors.[7] this compound can be utilized to explore the therapeutic potential of activating these sirtuins to inhibit cancer cell growth and proliferation.

  • Metabolic Disorders: Sirtuins are central to the regulation of metabolic pathways.[5] This compound can serve as a tool to study the effects of sirtuin activation on glucose homeostasis, insulin sensitivity, and lipid metabolism, offering insights into potential treatments for diseases like type 2 diabetes and non-alcoholic fatty liver disease.

  • Neurodegenerative Diseases: Mitochondrial dysfunction and oxidative stress are implicated in the pathogenesis of neurodegenerative disorders. Investigating the effects of SIRT3 and SIRT5 activation by this compound in neuronal models may reveal novel therapeutic strategies.

Quantitative Data on Structurally Related Sirtuin Activators

While specific quantitative data for this compound is not yet extensively published, the following tables summarize the activity of potent and selective 1,4-dihydropyridine-based activators for SIRT3 and SIRT5, which provide an indication of the potential efficacy of this chemical class.

Table 1: SIRT3 Activation by 1,4-Dihydropyridine Analogs

Compound ReferenceFold Activation (at 100 µM)EC_50_ (µM)Target SubstrateAssay Type
Compound 31[3]~1000-GDHBiochemical
A recent 1,4-DHP derivative[2]~4--Biochemical

Table 2: SIRT5 Activation by 1,4-Dihydropyridine Analogs

Compound ReferenceFold Activation (at 100 µM)EC_50_ (µM)Target SubstrateAssay Type
Compound 30[3]~5-PDHA1Biochemical
MC3138[6]--GOT1Cellular

Experimental Protocols

The following are detailed protocols for in vitro and cell-based assays to evaluate the effect of this compound on sirtuin activity.

In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol describes a common method to measure the deacetylase activity of a purified sirtuin enzyme in the presence of a test compound.

Materials:

  • Recombinant human SIRT3 or SIRT5 enzyme

  • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known sirtuin activator, if available).

  • In a 96-well plate, add the diluted compound or controls.

  • Add the sirtuin enzyme to each well.

  • Add the fluorogenic substrate to each well.

  • Initiate the reaction by adding NAD+ to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and initiate fluorescence development by adding the developer solution.

  • Incubate at 37°C for a further period (e.g., 15-30 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of sirtuin activation relative to the vehicle control.

Cellular Sirtuin Activity Assay (Western Blot)

This protocol assesses the ability of this compound to activate sirtuins within a cellular context by measuring the deacetylation of a known downstream target.

Materials:

  • Cell line of interest (e.g., a cancer cell line or a metabolically active cell line)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the acetylated and total forms of a known SIRT3 or SIRT5 substrate (e.g., acetylated-MnSOD (Lys68) and total MnSOD for SIRT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a desired time period (e.g., 24 hours).

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the acetylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the total protein of the substrate to ensure equal loading.

  • Quantify the band intensities and calculate the ratio of acetylated to total protein to determine the extent of deacetylation.

Visualizations

Sirtuin_Activation_Pathway cluster_0 Cellular Environment cluster_1 Mitochondrion 1_4_DNP This compound SIRT3_5 SIRT3 / SIRT5 (Inactive) 1_4_DNP->SIRT3_5 Binds and Activates Active_SIRT3_5 SIRT3 / SIRT5 (Active) Ac_Substrate Acetylated Substrate Protein Active_SIRT3_5->Ac_Substrate Deacetylates NAM Nicotinamide Active_SIRT3_5->NAM DeAc_Substrate Deacetylated Substrate Protein Ac_Substrate->DeAc_Substrate Downstream_Effects Metabolic Regulation & Oxidative Stress Response DeAc_Substrate->Downstream_Effects Leads to NAD NAD+ NAD->Active_SIRT3_5

Caption: Proposed mechanism of sirtuin activation by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Reagents Combine: - Recombinant SIRT3/5 - Fluorogenic Substrate - this compound Reaction Initiate with NAD+ Reagents->Reaction Development Add Developer Reaction->Development Measurement Measure Fluorescence Development->Measurement Cell_Treatment Treat Cells with This compound Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot for Acetylated Substrate Lysis->Western_Blot Analysis Quantify Deacetylation Western_Blot->Analysis

Caption: Workflow for in vitro and cellular sirtuin activity assays.

References

Application Notes and Protocols for the Preclinical Formulation of 1,4-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures adequate systemic exposure in animal models. A significant challenge in early drug development is the high prevalence of poorly water-soluble compounds.[1][2][3] It is estimated that up to 90% of new drug candidates in the discovery pipeline exhibit poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering the assessment of their pharmacological and toxicological profiles.[3]

This document provides a comprehensive guide to the formulation of 1,4-Dinicotinoylpiperazine, a hypothetical NCE assumed to have poor aqueous solubility, for preclinical studies. The following sections outline a systematic approach to formulation development, including physicochemical characterization, solubility enhancement strategies, and detailed experimental protocols. The aim is to provide researchers with the necessary tools to develop a robust formulation that delivers consistent and reproducible results in preclinical settings.

Physicochemical Characterization of this compound (Hypothetical Data)

A thorough understanding of the physicochemical properties of an NCE is the foundation of a rational formulation design.[4] The following table summarizes the hypothetical properties of this compound.

PropertyValueImplication for Formulation
Molecular Weight354.36 g/mol Moderate molecular weight.
LogP3.5Lipophilic, suggesting poor aqueous solubility.[5]
Melting Point185°CHigh melting point may indicate strong crystal lattice energy and lower solubility.
pKa3.2 (basic)Ionizable basic group, suggesting pH-dependent solubility.
Aqueous Solubility< 0.1 µg/mLVery low aqueous solubility, classified as practically insoluble.

Preclinical Formulation Development Workflow

The development of a suitable preclinical formulation for a poorly soluble compound like this compound follows a structured workflow. The primary goal is to maximize exposure for safety and efficacy testing.[3]

Preclinical_Formulation_Workflow start Start: Characterize Physicochemical Properties solubility Solubility Screening (Aqueous & Non-aqueous) start->solubility strategy Select Formulation Strategy solubility->strategy prototype Develop Prototype Formulations strategy->prototype characterize Characterize Prototypes (e.g., Particle Size, Stability) prototype->characterize in_vitro In Vitro Assessment (e.g., Caco-2 Permeability) characterize->in_vitro in_vivo In Vivo Pharmacokinetic Studies in Animals in_vitro->in_vivo end Select Lead Formulation for Preclinical Studies in_vivo->end

Caption: Preclinical formulation development workflow for poorly soluble compounds.

Solubility Enhancement Strategies and Protocols

Based on the hypothetical physicochemical properties of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability.[1][5][6]

Solubility Screening

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable vehicles to guide the selection of an appropriate formulation strategy.

Protocol:

  • Add an excess amount of this compound to 1 mL of each selected vehicle in a glass vial.

  • Equilibrate the samples by shaking at room temperature for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Hypothetical Solubility Data for this compound:

VehicleTypeSolubility (mg/mL)
WaterAqueous< 0.0001
0.1 N HClAcidic Aqueous0.01
Phosphate Buffer (pH 7.4)Aqueous< 0.0001
Polyethylene Glycol 400 (PEG 400)Co-solvent25
Propylene Glycol (PG)Co-solvent15
Solutol HS 15Surfactant50
Capryol 90Lipid10
Cremophor ELSurfactant40
Formulation Approaches

Based on the solubility screening, several formulation approaches are viable. The choice of the final formulation will depend on the dose required, the route of administration, and the animal species used in the preclinical studies.[4]

Formulation_Decision_Tree start Poorly Soluble NCE (this compound) low_dose Low Dose Required? start->low_dose high_sol_cosolvent High Solubility in Co-solvents? low_dose->high_sol_cosolvent No suspension Aqueous Suspension low_dose->suspension Yes high_sol_lipid High Solubility in Lipids? high_sol_cosolvent->high_sol_lipid No cosolvent_sol Co-solvent Solution high_sol_cosolvent->cosolvent_sol Yes lipid_form Lipid-Based Formulation (e.g., SEDDS) high_sol_lipid->lipid_form Yes nanosuspension Nanosuspension high_sol_lipid->nanosuspension No

Caption: Decision tree for selecting a preclinical formulation strategy.

A simple aqueous suspension is often the first choice for early preclinical studies, especially for low-dose efficacy models in rodents.[4]

Protocol for a 10 mg/mL Aqueous Suspension:

  • Weigh 100 mg of this compound.

  • Prepare a 10 mL vehicle solution consisting of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in deionized water.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to form a uniform suspension.

  • Homogenize the suspension using a high-shear mixer for 5-10 minutes to reduce particle agglomerates.[4]

  • Store in a tightly sealed container at 2-8°C. Shake well before each use.

Composition of Aqueous Suspension:

ComponentConcentration (% w/v)Function
This compound1.0Active Pharmaceutical Ingredient (API)
HPMC0.5Suspending Agent
Tween 800.1Wetting Agent/Surfactant
Deionized Waterq.s. to 100Vehicle

For higher doses where a solution is preferred, a co-solvent system can be employed.[4][7] The primary concern with co-solvent formulations is the potential for drug precipitation upon dilution with aqueous fluids in the gastrointestinal tract.[4]

Protocol for a 20 mg/mL Co-solvent Solution:

  • Weigh 200 mg of this compound.

  • Prepare a 10 mL co-solvent system consisting of 40% PEG 400, 10% ethanol, and 50% water.

  • Add the this compound to the co-solvent system.

  • Vortex and sonicate until the compound is completely dissolved.

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Store in a tightly sealed glass vial.

Composition of Co-solvent Solution:

ComponentConcentration (% v/v)Function
This compound2.0 (w/v)API
PEG 40040Co-solvent/Solubilizer
Ethanol10Co-solvent/Solubilizer
Water50Vehicle

Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), are effective for enhancing the oral absorption of lipophilic drugs.[1][5][6] They form a fine emulsion upon contact with gastrointestinal fluids, presenting the drug in a solubilized state.[6]

Protocol for a 50 mg/mL SEDDS Formulation:

  • Weigh 500 mg of this compound.

  • Prepare a 10 mL lipid-based vehicle by mixing 4 g of Capryol 90 (oil), 4 g of Cremophor EL (surfactant), and 2 g of Transcutol P (co-surfactant).

  • Add the this compound to the lipid mixture.

  • Gently heat the mixture to 40°C while stirring until a clear solution is obtained.

  • Cool to room temperature and store in a sealed container.

Composition of SEDDS Formulation:

ComponentConcentration (% w/w)Function
This compound5.0API
Capryol 9040.0Oil
Cremophor EL40.0Surfactant
Transcutol P20.0Co-surfactant

Potential Signaling Pathway for Investigation

While the specific mechanism of action of this compound is unknown, many kinase inhibitors target pathways like the MAPK/ERK pathway, which is crucial in cell proliferation and survival. A robust formulation would be essential to study its effects on such a pathway in vivo.

MAPK_ERK_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cell Proliferation, Survival transcription->response drug This compound (Hypothetical Inhibitor) drug->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

The preclinical formulation of poorly soluble compounds like this compound requires a systematic and scientifically driven approach. The strategies and protocols outlined in this document provide a framework for developing formulations that can achieve the necessary exposure for robust preclinical evaluation. The selection of the final formulation should always be guided by the physicochemical properties of the compound, the required dose, and the specifics of the planned in vivo studies. Careful consideration and selection of excipients are also crucial to ensure the safety and tolerability of the formulation in laboratory animals.[1][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Dinicotinoylpiperazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. The primary culprits are often incomplete reaction, formation of the monosubstituted byproduct (1-nicotinoylpiperazine), and suboptimal reaction conditions.

Troubleshooting Steps:

  • Stoichiometry: The molar ratio of reactants is critical. Ensure you are using a slight excess of nicotinoyl chloride to drive the reaction towards the disubstituted product. A 1:2.2 ratio of piperazine to nicotinoyl chloride is a good starting point.

  • Base: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction. A common approach is the Schotten-Baumann reaction, which utilizes an aqueous base solution.[1][2][3][4][5] Using a tertiary amine base like triethylamine or pyridine in an organic solvent is also effective. Ensure at least two equivalents of base are used per equivalent of piperazine.

  • Reaction Temperature: The reaction is typically performed at a low temperature (0-5 °C) initially and then allowed to warm to room temperature. Running the reaction at elevated temperatures can lead to side product formation.

  • Addition Rate: Slow, dropwise addition of nicotinoyl chloride to the piperazine solution is recommended. This helps to control the reaction exotherm and minimize the formation of the mono-acylated byproduct.

  • Solvent: A suitable solvent should be chosen to dissolve the reactants. Dichloromethane or chloroform are commonly used for this type of acylation.

Q2: I am observing a significant amount of a byproduct that I suspect is the mono-acylated piperazine. How can I minimize its formation?

A2: Formation of 1-nicotinoylpiperazine is a frequent side reaction. To favor the formation of the desired 1,4-disubstituted product, consider the following adjustments:

  • Adjust Stoichiometry: As mentioned above, using a slight excess of the acylating agent (nicotinoyl chloride) will push the equilibrium towards the disubstituted product.

  • Reverse Addition: Instead of adding the nicotinoyl chloride to the piperazine, try adding the piperazine solution to the nicotinoyl chloride solution. This ensures that the piperazine is always in the presence of an excess of the acylating agent.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to allow for the second acylation to occur. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q3: The purification of the final product is challenging, and I am losing a significant amount of product during this step. What is an effective purification strategy?

A3: The purification of this compound can be challenging due to its polarity and potential for contamination with starting materials and byproducts.

  • Work-up Procedure: After the reaction is complete, a standard work-up involves washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted piperazine and the base. This is followed by a wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted nicotinoyl chloride (as nicotinic acid) and any remaining acid. Finally, wash with brine and dry the organic layer over an anhydrous salt like sodium sulfate.

  • Recrystallization: Recrystallization is often the most effective method for purifying the crude product. Suitable solvent systems include ethanol, methanol, or a mixture of dichloromethane and hexane. The choice of solvent will depend on the purity of the crude product.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol) is typically effective.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of this compound. This data is compiled from analogous acylation reactions of piperazine and serves as a guide for optimization.

ParameterCondition ACondition BCondition CExpected Outcome
Piperazine : Nicotinoyl Chloride (molar ratio) 1 : 2.01 : 2.21 : 2.5Increasing the excess of nicotinoyl chloride generally increases the yield of the di-substituted product, but may lead to more impurities from the excess reagent.
Base Triethylamine (2.2 eq)Pyridine (2.5 eq)Aq. NaOH (10%)Triethylamine and pyridine in an organic solvent can lead to cleaner reactions and easier work-up. Aqueous NaOH (Schotten-Baumann) is a classic and effective method.
Temperature (°C) 0 then RT0 throughoutRT throughoutStarting the reaction at a low temperature and allowing it to warm to room temperature is generally optimal to control the initial exotherm and then drive the reaction to completion.
Solvent DichloromethaneChloroformTetrahydrofuranDichloromethane and chloroform are good choices for dissolving the reactants and facilitating the reaction.
Approximate Yield (%) 75-85%80-90%70-80%Condition B generally provides the highest yields due to the effective basicity of pyridine and favorable reaction conditions.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound based on the Schotten-Baumann reaction.

Materials:

  • Piperazine

  • Nicotinoyl chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Reactant Solutions:

    • In a round-bottom flask, dissolve piperazine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve nicotinoyl chloride hydrochloride (2.2 eq) in dichloromethane.

  • Reaction:

    • Slowly add the nicotinoyl chloride solution dropwise to the cooled piperazine solution with vigorous stirring over a period of 30-60 minutes. Maintain the temperature between 0-5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from hot ethanol to obtain pure this compound as a white solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_piperazine Dissolve Piperazine in aq. NaOH reaction Combine Solutions (0-5°C -> RT) prep_piperazine->reaction prep_nicotinoyl Dissolve Nicotinoyl Chloride HCl in Dichloromethane prep_nicotinoyl->reaction separation Separate Layers reaction->separation wash_acid Wash with 1M HCl separation->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize (Ethanol) concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause_stoichiometry Incorrect Stoichiometry? start->cause_stoichiometry cause_base Ineffective Base? start->cause_base cause_temp Suboptimal Temperature? start->cause_temp cause_byproduct Mono-acylated Byproduct? start->cause_byproduct solution_stoichiometry Use slight excess of Nicotinoyl Chloride (1:2.2) cause_stoichiometry->solution_stoichiometry solution_base Ensure >= 2 eq. of strong base (e.g., Pyridine, NaOH) cause_base->solution_base solution_temp Start at 0-5°C, then warm to RT cause_temp->solution_temp solution_byproduct Slow addition of acyl chloride or reverse addition cause_byproduct->solution_byproduct

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1,4-Dinicotinoylpiperazine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1,4-Dinicotinoylpiperazine in their aqueous-based experiments. The following information provides troubleshooting advice, frequently asked questions (FAQs), and recommended protocols based on established principles for piperazine and nicotinoyl derivatives.

Disclaimer: Publicly available, specific quantitative solubility data for this compound is limited. The guidance provided here is extrapolated from data on related compounds and general principles of medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: It is not uncommon for complex organic molecules like this compound to exhibit poor aqueous solubility. The recommended initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used and generally well-tolerated solvent for this purpose.

Q2: What is a typical starting concentration for a DMSO stock solution?

A2: A common starting point for a DMSO stock solution is 10 mM. However, the optimal concentration may vary depending on the downstream application and the final desired concentration in your aqueous medium. It is crucial to ensure that the final concentration of DMSO in your experiment is low enough to not affect your biological system, typically less than 0.5%.

Q3: My compound precipitates out of solution when I add the DMSO stock to my aqueous buffer. What can I do?

A3: Precipitation upon addition to an aqueous buffer is a clear indication of low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, you might consider slightly increasing the final concentration of the organic co-solvent. However, be mindful of potential solvent effects on your cells or assay.

  • pH adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Since this compound contains basic nitrogen atoms in the piperazine ring, its solubility may increase in acidic conditions (pH < 7). Conversely, the nicotinoyl moieties could be influenced by pH as well. Experimenting with a range of buffer pH values is recommended.

  • Use of solubilizing agents: For particularly challenging solubility issues, the use of excipients or solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can be explored. These should be used with caution and validated for compatibility with your specific assay.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can sometimes aid in dissolution. However, it is crucial to be aware of the thermal stability of this compound. Prolonged heating or high temperatures can lead to degradation. If you choose to warm the solution, do so gently and for a short period. It is also important to cool the solution to the experimental temperature and observe for any precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility.1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. Sonication may help to break up solid particles and aid dissolution. 3. Vortex the solution for an extended period.
Precipitation occurs after adding stock solution to buffer. The final concentration exceeds the aqueous solubility limit.1. Lower the final concentration of the compound. 2. Increase the co-solvent concentration (if tolerated by the assay). 3. Evaluate the effect of pH on solubility. 4. Consider the use of solubilizing agents (e.g., cyclodextrins, surfactants).
Solution is cloudy or hazy. Formation of a fine suspension or colloidal particles.1. Centrifuge the solution and use the supernatant if the concentration is sufficient. 2. Filter the solution through a 0.22 µm filter to remove undissolved particles. Note that this may reduce the final concentration.
Inconsistent results between experiments. Variability in compound dissolution.1. Standardize the dissolution protocol, including solvent, temperature, and mixing time. 2. Prepare fresh solutions for each experiment. 3. Always visually inspect the solution for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Add the required volume of the stock solution to your pre-warmed aqueous experimental buffer to achieve the desired final concentration. It is recommended to add the stock solution dropwise while vortexing the buffer to facilitate rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final Mixing: Gently mix the final solution. Avoid vigorous shaking that may cause foaming, especially if surfactants are present.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before use.

Potential Signaling Pathway

Nicotinic acid and its derivatives are known to interact with the G-protein coupled receptor GPR109A (also known as HCAR2). Activation of this receptor is associated with anti-inflammatory effects. Given its structure, this compound may act as a ligand for this receptor.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1_4_Dinicotinoylpiperazine This compound GPR109A GPR109A Receptor 1_4_Dinicotinoylpiperazine->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB Signaling Gi->NFkB Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Inflammation Inflammatory Response NFkB->Inflammation Leads to

Caption: Potential GPR109A signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using this compound in a typical cell-based assay.

Experimental_Workflow start Start weigh Weigh Compound start->weigh prepare_stock Prepare 10 mM Stock in DMSO weigh->prepare_stock store_stock Store Stock at -20°C prepare_stock->store_stock thaw_stock Thaw Stock store_stock->thaw_stock prepare_working Prepare Working Solution in Aqueous Buffer thaw_stock->prepare_working treat_cells Treat Cells prepare_working->treat_cells assay Perform Assay treat_cells->assay end End assay->end

Caption: General experimental workflow for this compound.

Logical Troubleshooting Flowchart

This diagram provides a logical sequence of steps to follow when encountering solubility issues.

Technical Support Center: Optimizing Nicotinoylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of nicotinoylpiperazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of nicotinoylpiperazine.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Nicotinoyl Chloride: Nicotinoyl chloride is moisture-sensitive and can hydrolyze to nicotinic acid. If using nicotinoyl chloride hydrochloride, the free base may not have been effectively generated in situ.- Use freshly opened or properly stored nicotinoyl chloride. - Consider synthesizing nicotinoyl chloride fresh from nicotinic acid using thionyl chloride or oxalyl chloride. - When using nicotinoyl chloride hydrochloride, ensure a suitable base (e.g., triethylamine, pyridine) is used in sufficient quantity to neutralize the HCl and the HCl generated during the reaction.
2. Ineffective Coupling Agent Activation: If using a coupling agent (e.g., EDC, HATU) with nicotinic acid, the activation may be incomplete.- Ensure coupling agents are fresh and stored under anhydrous conditions. - Additives like HOBt or Oxyma Pure can improve the efficiency of carbodiimide coupling agents. - Check the pH of the reaction; carbodiimide coupling is most efficient under slightly acidic to neutral conditions.
3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to poor yield.- Carefully check the molar equivalents of all reactants. For mono-acylation, piperazine is often used in excess.
Formation of Diacylated Byproduct 1. High Reactivity of Piperazine: Both nitrogen atoms of piperazine are nucleophilic and can react with the acylating agent.- Use Excess Piperazine: Employing a 2- to 5-fold molar excess of piperazine relative to the nicotinoylating agent can statistically favor mono-acylation. - Boc Protection: Protect one nitrogen of piperazine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected piperazine can then be acylated, followed by deprotection of the Boc group. - In-situ Salt Formation: Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) to form the monoprotonated salt in situ can effectively protect one nitrogen from reacting.
Complex Reaction Mixture/Multiple Spots on TLC 1. Side Reactions: Besides diacylation, other side reactions might occur, such as reactions with impurities in the starting materials or solvent.- Ensure the purity of starting materials and use anhydrous solvents. - Monitor the reaction by TLC to track the consumption of starting material and the formation of the product and byproducts. - Optimize reaction temperature; higher temperatures can sometimes lead to more side products.
2. Decomposition of Product: The product may be unstable under the reaction or workup conditions.- Perform the reaction at the lowest effective temperature. - During workup, avoid prolonged exposure to strong acids or bases if the product is sensitive.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired mono-acylated product and the di-acylated byproduct may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography to maximize the difference in Rf values. A common mobile phase is a mixture of dichloromethane and methanol. Adding a small amount of triethylamine (0.1-1%) can improve the chromatography of basic compounds like piperazines. - Consider converting the product to its hydrochloride salt, which can often be purified by recrystallization.
2. Presence of Excess Piperazine: If a large excess of piperazine was used, it needs to be removed.- During the aqueous workup, wash the organic layer with water or brine to remove the water-soluble piperazine. An acidic wash (e.g., dilute HCl) can also be used to extract the basic piperazine into the aqueous layer, provided the product is stable to acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in nicotinoylpiperazine synthesis, and how can I prevent it?

A1: The most common side reaction is the formation of the 1,4-dinicotinoylpiperazine (diacylated) byproduct. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic. To prevent this, you can:

  • Use a molar excess of piperazine: This increases the statistical probability of the nicotinoylating agent reacting with an unreacted piperazine molecule.

  • Use a protecting group strategy: By protecting one of the piperazine nitrogens with a group like Boc, you ensure only one nitrogen is available for acylation. The protecting group is then removed in a subsequent step.

  • Form the piperazine monosalt in situ: Adding one equivalent of an acid will protonate one of the nitrogens, reducing its nucleophilicity and favoring mono-acylation.

Q2: My nicotinoyl chloride is in the hydrochloride salt form. Can I use it directly?

A2: Yes, you can use nicotinoyl chloride hydrochloride directly. However, you must add at least two equivalents of a base (like triethylamine or pyridine). One equivalent is needed to neutralize the hydrochloride salt to generate the free, reactive acyl chloride, and a second equivalent is required to scavenge the HCl produced during the acylation reaction.

Q3: What is the advantage of using a coupling agent like EDC with nicotinic acid instead of using nicotinoyl chloride?

A3: Using a coupling agent with nicotinic acid offers several advantages. It is a milder method that avoids the handling of highly reactive and moisture-sensitive acyl chlorides. This one-pot procedure can also reduce the number of synthetic steps if you are starting from nicotinic acid. However, coupling agents can be more expensive than acyl chlorides.

Q4: What solvent should I use for the reaction?

A4: The choice of solvent depends on the specific reaction. For reactions with nicotinoyl chloride, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are commonly used. Pyridine can act as both a solvent and a base. For coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or DCM are often employed.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. A suitable eluent system is often a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product should have an Rf value between that of the starting materials. The reaction is complete when the starting material spot has disappeared.

Q6: I have a mixture of mono- and di-acylated product. How can I separate them?

A6: Separation can usually be achieved by column chromatography on silica gel. You will need to find a solvent system that provides good separation between the two spots on TLC. Typically, the di-acylated product is less polar than the mono-acylated product. If separation by chromatography is difficult, consider converting the crude product to its hydrochloride salt and attempting purification by recrystallization.

Data Presentation

Table 1: Influence of Piperazine to Nicotinoyl Chloride Molar Ratio on Mono-acylation Selectivity (Illustrative)
Molar Ratio (Piperazine : Nicotinoyl Chloride)Expected Yield of Mono-nicotinoylpiperazineExpected Yield of Di-nicotinoylpiperazineComments
1 : 1Moderate to LowHighSignificant formation of the di-acylated byproduct is expected.
2 : 1Moderate to GoodModerateImproved selectivity for the mono-acylated product.
3 : 1Good to HighLowDi-acylation is significantly suppressed.
5 : 1HighVery LowGenerally provides good selectivity for the mono-acylated product, but requires removal of a large excess of piperazine.
Table 2: Comparison of Common Coupling Agents for Nicotinic Acid Activation
Coupling AgentAdditiveTypical SolventRelative Reaction TimeAdvantagesDisadvantages
EDC (or DIC)HOBt or Oxyma Pure DMF, DCMModerateGood yields, water-soluble byproducts (for EDC), cost-effective.Can lead to some racemization if chiral centers are present.
HATU (or HBTU)(Internal)DMF, NMPFastHigh yields, low racemization, very efficient.More expensive, can be sensitive to moisture.
CDI NoneTHF, DCMModerateSimple to use, byproduct is gaseous (CO2) and imidazole.Can be less reactive for hindered substrates.

Experimental Protocols

Protocol 1: Synthesis of 1-Nicotinoylpiperazine using Nicotinoyl Chloride Hydrochloride
  • Reaction Setup: To a solution of piperazine (4.3 g, 50 mmol, 5 equivalents) in dichloromethane (DCM, 100 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (2.8 mL, 20 mmol, 2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Nicotinoyl Chloride: Slowly add a solution of nicotinoyl chloride hydrochloride (1.78 g, 10 mmol, 1 equivalent) in DCM (20 mL) to the cooled piperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the nicotinoyl chloride.

  • Workup: Quench the reaction by adding water (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v) to obtain pure 1-nicotinoylpiperazine.

Protocol 2: Synthesis using Nicotinic Acid and a Coupling Agent (EDC/HOBt)
  • Reaction Setup: To a solution of nicotinic acid (1.23 g, 10 mmol, 1 equivalent) in DMF (50 mL) in a round-bottom flask, add 1-hydroxybenzotriazole (HOBt) (1.5 g, 11 mmol, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol, 1.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Piperazine: Add a solution of piperazine (1.72 g, 20 mmol, 2 equivalents) in DMF (10 mL) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography as described in Protocol 1.

Protocol 3: Boc-Protection Strategy for Mono-acylation
  • Boc-Protection of Piperazine: Dissolve piperazine (8.6 g, 100 mmol) in DCM (150 mL) and cool to 0 °C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (10.9 g, 50 mmol) in DCM (50 mL). Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain crude mono-Boc-piperazine, which can be purified by chromatography or used directly.

  • Acylation of Boc-piperazine: Dissolve mono-Boc-piperazine (1.86 g, 10 mmol) and triethylamine (1.7 mL, 12 mmol) in DCM (50 mL) at 0 °C. Slowly add nicotinoyl chloride hydrochloride (1.96 g, 11 mmol) and stir at room temperature for 2-4 hours. Work up as described in Protocol 1 to obtain Boc-protected nicotinoylpiperazine.

  • Deprotection: Dissolve the purified Boc-protected product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt, or neutralize with a base and extract to obtain the free base.

Visualizations

experimental_workflow cluster_method1 Method 1: Acyl Chloride cluster_method2 Method 2: Coupling Agent start1 Piperazine + Base in DCM reaction1 Acylation at 0°C to RT start1->reaction1 acyl_chloride Nicotinoyl Chloride HCl acyl_chloride->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Nicotinoylpiperazine purification1->product1 start2 Nicotinic Acid + EDC/HOBt in DMF reaction2 Coupling at RT start2->reaction2 piperazine Piperazine piperazine->reaction2 workup2 Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 Nicotinoylpiperazine purification2->product2

Caption: Synthetic workflows for nicotinoylpiperazine.

troubleshooting_logic start Reaction Outcome Unsatisfactory check_tlc Analyze by TLC start->check_tlc no_product No Product Formed check_tlc->no_product Starting material remains low_yield Low Yield check_tlc->low_yield Faint product spot diacylation Diacylation Observed check_tlc->diacylation Multiple product spots check_reagents Check Reagent Quality (esp. Acyl Chloride) no_product->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) no_product->check_conditions low_yield->check_conditions optimize_ratio Increase Piperazine Excess diacylation->optimize_ratio use_boc Use Boc-Protection Strategy diacylation->use_boc

Caption: Troubleshooting decision tree for synthesis.

Troubleshooting unexpected results in 1,4-Dinicotinoylpiperazine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dinicotinoylpiperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and experimental use of this compound.

Synthesis & Purification

Problem: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction. The acylation reaction may not have gone to completion.

    • Solution:

      • Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Ensure the nicotinoyl chloride is of high purity and added in a slight excess.

  • Possible Cause 2: Competing Monosubstitution. Formation of the mono-acylated piperazine can be a significant side reaction.[1]

    • Solution:

      • Use a molar equivalent of piperazine to two molar equivalents of nicotinoyl chloride.

      • Slow, dropwise addition of nicotinoyl chloride to the piperazine solution can favor disubstitution.

  • Possible Cause 3: Hydrolysis of Acylating Agent. Nicotinoyl chloride is sensitive to moisture.

    • Solution:

      • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents.

Problem: Difficulty in Purifying the Product

  • Possible Cause 1: Presence of Starting Materials or Monosubstituted Impurity.

    • Solution:

      • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, methanol).

      • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography may be necessary.[1] A solvent gradient of dichloromethane and methanol is often effective for separating piperazine derivatives.

  • Possible Cause 2: Product is an Insoluble Precipitate.

    • Solution:

      • Wash the precipitate with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, cold ethanol).

Solubility & Stability

Problem: Poor Solubility of this compound

  • Possible Cause: Inappropriate Solvent. The compound may have limited solubility in common aqueous buffers.

    • Solution:

      • Co-solvents: Prepare stock solutions in a water-miscible organic solvent such as DMSO or ethanol before diluting into aqueous media. Be mindful of the final solvent concentration in your assay.

      • pH Adjustment: The basic nitrogen atoms on the nicotinoyl moieties can be protonated at acidic pH, potentially increasing aqueous solubility. Investigate the pH-solubility profile.

      • Formulation: For in vivo studies, formulation with solubilizing agents like cyclodextrins may be necessary.

Problem: Degradation of the Compound in Solution

  • Possible Cause: Hydrolysis or Photodegradation. Amide bonds can be susceptible to hydrolysis, especially at extreme pH values. Some aromatic compounds are light-sensitive.

    • Solution:

      • Storage: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh daily.

      • pH: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise.

      • Light Protection: Store solutions in amber vials or protect them from light.[2]

Biological Assays

Problem: Inconsistent or Unexpected Biological Activity

  • Possible Cause 1: Compound Precipitation in Assay Media.

    • Solution:

      • Visually inspect assay plates for any signs of precipitation.

      • Determine the critical micelle concentration if using surfactants for solubilization.

      • Reduce the final concentration of the compound in the assay.

  • Possible Cause 2: Interference with Assay Readout.

    • Solution:

      • Run control experiments with the compound in the absence of the biological target to check for autofluorescence, absorbance, or other interferences with the detection method.

  • Possible Cause 3: Conformational Isomers (Rotamers). Acylated piperazines can exist as different conformers due to restricted rotation around the amide bond, which can be observed by NMR.[3][4] These rotamers may have different biological activities.

    • Solution:

      • This is an inherent property of the molecule. Characterize the conformational behavior using temperature-dependent NMR if this is suspected to be a major issue.[4]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a standard synthetic route for this compound?

    • A1: A common method is the Schotten-Baumann reaction, where piperazine is reacted with two equivalents of nicotinoyl chloride in the presence of a base (like triethylamine or aqueous sodium hydroxide) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Q2: How can I avoid the formation of the N,N'-disubstituted product when I only want the mono-substituted piperazine?

    • A2: To favor mono-substitution, a large excess of piperazine should be used relative to the acylating agent.[1] Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc) prior to acylation, followed by a deprotection step.

Properties & Handling

  • Q3: What are the expected spectroscopic data for this compound?

    • A3:

      • ¹H NMR: Expect signals for the piperazine protons (typically a singlet or a multiplet around 3.5-4.0 ppm) and signals for the nicotinoyl protons in the aromatic region (typically between 7.5 and 9.0 ppm). Due to amide bond rotation, you might observe complex splitting or broad signals at room temperature.[3]

      • ¹³C NMR: Signals for the piperazine carbons and the carbons of the two nicotinoyl groups, including the carbonyl carbons (around 165-170 ppm).

      • Mass Spectrometry (ESI-MS): An exact mass corresponding to the protonated molecule [M+H]⁺.

  • Q4: In what solvents is this compound soluble?

Experimental Protocols & Data

General Synthesis Protocol for this compound
  • Dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Dissolve nicotinoyl chloride hydrochloride (2.1 eq) in anhydrous DCM in a separate flask.

  • Add the nicotinoyl chloride solution dropwise to the stirred piperazine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary
ParameterExpected Value/RangeNotes
Molecular Weight296.32 g/mol C₁₆H₁₆N₄O₂
Melting PointVaries based on purityExpected to be a crystalline solid.
LogP (Predicted)~1.5 - 2.5Indicates moderate lipophilicity.
pKa (Predicted)~3.5-4.5 (Nicotinoyl Nitrogens)The piperazine nitrogens are amidic and not basic.

Visualizations

experimental_workflow General Experimental Workflow for this compound synthesis Synthesis (Piperazine + Nicotinoyl Chloride) purification Purification (Recrystallization or Chromatography) synthesis->purification characterization Characterization (NMR, MS, Purity) purification->characterization solubility Solubility & Stability Testing characterization->solubility in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) solubility->in_vitro in_vivo In Vivo Studies (e.g., PK/PD, Efficacy) solubility->in_vivo in_vitro->in_vivo Lead Optimization data_analysis Data Analysis & Interpretation in_vitro->data_analysis in_vivo->data_analysis

Caption: A typical experimental workflow for this compound.

troubleshooting_synthesis Troubleshooting Low Yield in Synthesis low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_products Side Products? low_yield->side_products hydrolysis Reagent Hydrolysis? low_yield->hydrolysis sol_incomplete Increase Time/Temp Check Reagent Purity incomplete_rxn->sol_incomplete Solution sol_side Adjust Stoichiometry Slow Addition side_products->sol_side Solution sol_hydrolysis Use Anhydrous Conditions Inert Atmosphere hydrolysis->sol_hydrolysis Solution

Caption: A decision tree for troubleshooting low synthesis yields.

signaling_pathway_placeholder Hypothetical Signaling Pathway Interaction receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein Activates compound This compound (Ligand) compound->receptor Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: A hypothetical signaling pathway for this compound.

References

1,4-Dinicotinoylpiperazine stability problems and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dinicotinoylpiperazine. The information addresses common stability issues and potential degradation products that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound featuring a central piperazine ring bonded to two nicotinoyl groups. The stability of this molecule is a critical parameter in research and drug development as it ensures the identity, purity, and potency of the substance throughout its shelf life. Understanding its stability profile is essential for developing robust formulations and analytical methods.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes amide linkages and pyridine rings, this compound is potentially susceptible to several degradation pathways:

  • Hydrolysis: The amide bonds connecting the piperazine and nicotinoyl moieties can be cleaved under acidic or basic conditions, leading to the formation of nicotinic acid and piperazine.

  • Oxidation: The nitrogen atoms in the piperazine and pyridine rings could be susceptible to oxidation, potentially forming N-oxides.[3][4][5]

  • Photodegradation: The pyridine rings contain chromophores that can absorb light, potentially leading to photodegradation.[6][7]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.[1]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products would likely result from the pathways mentioned above:

  • From Hydrolysis: Nicotinic acid and piperazine.

  • From Oxidation: N-oxides of the pyridine or piperazine rings.

  • From Photodegradation: A variety of photoproducts could be formed, potentially involving rearrangements or dimerization of the pyridine ring.[6]

Q4: How can I prevent the degradation of this compound during storage and handling?

A4: To minimize degradation, this compound should be:

  • Stored in a cool, dry place, protected from light.

  • Handled in an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation.

  • Dissolved in neutral, aprotic solvents when possible to avoid hydrolysis. Solutions should be freshly prepared.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during HPLC analysis of a this compound sample.

  • Question: I am seeing extra peaks in my chromatogram that are not present in the reference standard. What could be the cause?

  • Answer: These unexpected peaks are likely degradation products. To identify the cause, a forced degradation study is recommended.[1][2][8] By systematically exposing your sample to acidic, basic, oxidative, photolytic, and thermal stress conditions, you can determine which conditions lead to the formation of these impurities. This will help in identifying the degradation pathway and the nature of the impurities.

Issue 2: The assay value for my this compound sample is lower than expected.

  • Question: My quantitative analysis shows a lower concentration of this compound than I prepared. Why is this happening?

  • Answer: A low assay value is often an indication of degradation. The active molecule has likely degraded into one or more impurities. Review your sample preparation and storage conditions. Was the sample exposed to light, extreme pH, or high temperatures for a prolonged period? Running a stability-indicating HPLC method can help to separate and quantify the parent compound from its degradants, providing a more accurate picture of its purity.

Issue 3: My this compound solution has changed color.

  • Question: After dissolving this compound, the solution turned yellow. Is this normal?

  • Answer: A color change often signifies a chemical transformation, which could be due to degradation. This is commonly observed in cases of oxidation or photodegradation. It is crucial to characterize the colored species to understand the degradation pathway. Protect your solutions from light and consider de-gassing your solvents to remove dissolved oxygen.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl (60°C, 24h)15.2%2Nicotinic Acid, Piperazine
0.1 M NaOH (60°C, 24h)25.8%2Nicotinic Acid, Piperazine
3% H₂O₂ (RT, 24h)8.5%3N-oxide derivatives
Photolytic (ICH Q1B)12.1%4Photodegradation products
Thermal (80°C, 48h)5.3%1Thermally induced degradant

Table 2: Impurity Profile of a Stressed this compound Sample (Hypothetical HPLC Data)

Peak IDRetention Time (min)Relative Retention TimeArea (%)Possible Identity
12.50.505.8Nicotinic Acid
23.10.624.2Piperazine
35.01.0085.0This compound
46.21.242.5N-oxide derivative 1
57.81.562.5N-oxide derivative 2

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the intrinsic stability of a drug substance.[1][9] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed.[2][9]

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.

  • Store the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Analyze by a stability-indicating HPLC method.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.

  • Store the solution at 60°C.

  • Withdraw samples at various time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.[1]

  • Keep the solution at room temperature, protected from light.

  • Collect samples at different time points.

  • Analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[1][9]

  • Simultaneously, keep a control sample in the dark.

  • Analyze both the exposed and control samples at appropriate time points by HPLC.

5. Thermal Degradation:

  • Place a solid sample of this compound in a thermostatically controlled oven at 80°C.

  • Also, prepare a solution of the compound and keep it at 60°C.

  • Sample at various time points and analyze by HPLC.

Visualizations

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation DNP This compound NA Nicotinic Acid DNP->NA H₂O, H⁺/OH⁻ P Piperazine DNP->P H₂O, H⁺/OH⁻ DNP_NO N-Oxide Derivatives DNP->DNP_NO [O] Photo_P Photoproducts DNP->Photo_P A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) A->B C Sample at Various Time Points B->C D Neutralize/Quench Reaction (if necessary) C->D E Analyze by Stability-Indicating HPLC Method D->E F Characterize Degradation Products (e.g., LC-MS, NMR) E->F Start Unexpected Peak(s) in HPLC Q1 Is the peak present in the blank? Start->Q1 A1_Yes Source is mobile phase or system Q1->A1_Yes Yes Q2 Is the peak present in the placebo? Q1->Q2 No A2_Yes Source is excipient Q2->A2_Yes Yes A4_No Peak is related to the drug substance Q2->A4_No No A3_No Peak is a degradation product or process-related impurity Action Perform forced degradation and characterize the impurity A3_No->Action A4_No->A3_No

References

Cell toxicity issues with 1,4-Dinicotinoylpiperazine and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a limited amount of publicly available scientific literature specifically detailing the cell toxicity profile of 1,4-Dinicotinoylpiperazine. The following troubleshooting guides and FAQs are based on the known cellular effects of the broader class of piperazine derivatives and general principles of in vitro toxicology. Researchers are strongly encouraged to perform thorough dose-response studies and cytotoxicity assessments for their specific cell models.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cell toxicity for piperazine derivatives?

A1: Based on studies of various piperazine derivatives, cell toxicity can be mediated by several mechanisms. These include the induction of apoptosis (programmed cell death), which is often dependent on caspases, a family of protease enzymes essential for this process.[1][2] Some derivatives have been shown to interfere with critical cell signaling pathways, such as the PI3K/AKT pathway, which is vital for cell survival and proliferation.[1][2] Other observed mechanisms include causing mitochondrial dysfunction, leading to a loss of mitochondrial membrane potential and the release of cytochrome c, which can trigger apoptosis.[3][4][5] Furthermore, the generation of reactive oxygen species (ROS) and the induction of cell cycle arrest are also potential mechanisms of toxicity.[3][5][6][7][8]

Q2: My cells are showing signs of distress (e.g., rounding up, detaching) after treatment with this compound. What should I do first?

A2: The first step is to confirm that the observed effects are due to the compound and not other experimental factors. You should:

  • Verify the concentration and purity of your compound: Ensure that the compound is correctly dissolved and that the final concentration in your cell culture medium is accurate. Impurities in the compound preparation could also contribute to toxicity.

  • Include proper controls: Your experiment should always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO, at the same final concentration) to ensure the solvent itself is not causing the observed effects.

  • Perform a dose-response curve: Test a wide range of concentrations of this compound to determine the concentration at which 50% of the cell growth is inhibited (GI50). This will help you identify a suitable concentration range for your experiments.[1][2]

  • Check your cell culture conditions: Ensure your cells are healthy and not stressed due to other factors like contamination, improper CO2 levels, or nutrient depletion.

Q3: How can I determine if this compound is inducing apoptosis in my cells?

A3: Several assays can be used to detect apoptosis. A common method is Annexin V/7-AAD or Propidium Iodide (PI) staining followed by flow cytometry analysis.[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while 7-AAD or PI are membrane-impermeant dyes that stain the nuclei of late apoptotic or necrotic cells. Another approach is to measure the activity of caspases, key mediators of apoptosis, using commercially available caspase activity assays.[3][4]

Q4: What are some general strategies to mitigate the cytotoxicity of a novel compound like this compound?

A4: If the compound is showing toxicity at your desired effective concentration, you could consider the following strategies:

  • Time-course experiments: Determine the shortest incubation time that is sufficient to achieve the desired biological effect of the compound. This can minimize off-target toxic effects.

  • Use of cytoprotective agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (if toxicity is ROS-mediated) or other specific inhibitors might be beneficial. For example, the ROS scavenger N-acetyl-l-cysteine has been shown to block cell death induced by some compounds.[9]

  • Cell line selection: Different cell lines can have varying sensitivities to a compound. If your experimental question allows, you could screen different cell lines to find a more resistant model.

  • Formulation optimization: For in vivo studies, the formulation of the compound can significantly impact its toxicity profile. While less common for in vitro work, the delivery vehicle could be optimized.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cell death even at low concentrations - Calculation error in compound dilution.- High sensitivity of the cell line.- Compound instability leading to toxic byproducts.- Double-check all calculations and stock solution concentrations.- Perform a wider, lower-range dose-response experiment.- Test on a different, potentially more robust, cell line.
Inconsistent results between experiments - Variation in cell passage number or health.- Inconsistent incubation times.- Pipetting errors.- Use cells within a consistent passage number range.- Ensure precise timing for compound addition and assay measurements.- Use calibrated pipettes and be mindful of technique.
Vehicle control shows toxicity - Solvent (e.g., DMSO) concentration is too high.- Solvent quality is poor.- Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.5% for DMSO).[10]- Use a high-purity, cell culture grade solvent.
No observable toxicity at high concentrations - Compound is not soluble in the culture medium.- The cell line is resistant.- The compound has low intrinsic cytotoxicity.- Check for compound precipitation in the media. Consider using a different solvent or a solubilizing agent.- Extend the incubation time.- Confirm the compound's activity with a positive control assay.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the GI50 value.[11]

General Protocol for Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase to avoid membrane damage. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations can be distinguished:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

G DNP This compound (or other piperazine derivative) ROS Increased Reactive Oxygen Species (ROS) DNP->ROS Induces Mito Mitochondrial Dysfunction DNP->Mito Induces Inhibition Inhibition DNP->Inhibition Causes ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K PI3K/AKT Pathway PI3K->Apoptosis Normally inhibits Inhibition->PI3K

Caption: Hypothetical signaling pathway for piperazine derivative-induced apoptosis.

G start Start seed Seed cells in 96-well plate start->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Read results on plate reader assay->read analyze Analyze data and calculate GI50 read->analyze end End analyze->end

Caption: General experimental workflow for assessing cytotoxicity.

G start Unexpected Cell Death Observed q1 Is vehicle control also toxic? start->q1 a1_yes Reduce solvent concentration or use a different solvent. q1->a1_yes Yes q2 Is toxicity observed at all concentrations? q1->q2 No a2_yes Check stock solution and dilution calculations. q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a3_yes Standardize cell passage, seeding density, and timing. q3->a3_yes Yes end Perform dose-response and mechanistic studies. q3->end No

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting Assay Artifacts Caused by 1,L-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering potential assay artifacts with 1,4-Dinicotinoylpiperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate issues in your experiments, ensuring the integrity of your results.

While this compound is not widely documented as a pan-assay interference compound (PAINS), its chemical structure, containing piperazine and nicotinoyl moieties, presents a potential for interactions in various biological and biochemical assays. The following information is designed to guide you through a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of assay artifacts related to this compound?

A1: Artifacts can arise from several properties of the compound or its interaction with the assay components. Potential sources include:

  • Inherent Compound Properties: The compound might possess intrinsic fluorescence or absorbance at the wavelengths used for detection.

  • Reactivity: The piperazine or nicotinoyl groups could react with assay reagents, such as luciferase substrates or thiol groups on proteins.

  • Aggregation: At higher concentrations, the compound may form aggregates that can sequester proteins or interfere with light-based readouts.

  • Metabolic Liabilities: If using cell-based assays or in vitro systems with metabolic enzymes (e.g., liver microsomes), the piperazine moiety can be metabolized, leading to reactive intermediates.[1][2] Piperazine derivatives have been noted to inhibit cytochrome P450 (CYP) isoenzymes, which could affect cellular assays.[3]

Q2: My dose-response curve for this compound looks unusual. Could this be an artifact?

A2: Yes, an atypical dose-response curve can be a sign of an assay artifact. Look for characteristics such as a very steep curve, a "humped" or biphasic response, or high variability between replicates. These can indicate issues like compound aggregation at higher concentrations or non-specific activity.

Q3: How can I quickly check if this compound is interfering with my assay readout?

A3: A simple control experiment is to run the assay in the absence of the biological target (e.g., enzyme or cell line). If you still observe a signal that changes with the concentration of this compound, it is a strong indication of direct interference with the assay components or detection method.

Troubleshooting Guides

Guide 1: Investigating Potential Fluorescence Interference

If your assay uses a fluorescence-based readout, it is crucial to rule out intrinsic fluorescence from this compound.

Experimental Protocol: Fluorescence Interference Check

  • Prepare a serial dilution of this compound in the same assay buffer used in your main experiment.

  • Dispense the dilutions into the wells of your assay plate.

  • Read the plate using the same excitation and emission wavelengths as your assay.

  • Analyze the data: If you observe a significant increase in fluorescence that correlates with the compound concentration, this indicates intrinsic fluorescence that could be contributing to a false-positive signal.

Data Interpretation:

Compound Concentration (µM)Average Fluorescence Units (RFU)
10015,000
507,500
253,750
12.51,875
0 (Buffer)100

A clear concentration-dependent increase in RFU in the absence of the biological target suggests fluorescence interference.

Guide 2: Assessing Compound Aggregation

Compound aggregation is a common cause of non-specific inhibition in biochemical assays.

Experimental Protocol: Detergent-Based Mitigation

  • Repeat your main experiment with this compound.

  • In a parallel experiment , include a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer.

  • Compare the dose-response curves from the experiments with and without detergent.

Data Interpretation:

Compound Concentration (µM)% Inhibition (without Triton X-100)% Inhibition (with 0.05% Triton X-100)
508515
25605
10302
150

A significant rightward shift or complete loss of inhibitory activity in the presence of a detergent strongly suggests that the observed activity was due to compound aggregation.

Guide 3: Detecting Reactivity with Assay Components

The chemical structure of this compound may have the potential to react with assay reagents, particularly in assays sensitive to redox-active compounds or those containing thiols.

Experimental Protocol: Thiol Reactivity Check

  • Pre-incubate this compound with a thiol-containing reagent like Dithiothreitol (DTT) or Glutathione (GSH) for 30-60 minutes.

  • Initiate the assay reaction by adding the other components.

  • Compare the results to an experiment where the compound was not pre-incubated with the thiol reagent.

Data Interpretation:

A significant decrease in the apparent activity of this compound after pre-incubation with a thiol suggests potential covalent reactivity.

Visualizing Troubleshooting Workflows

A systematic approach is key to identifying the root cause of suspected assay artifacts.

Troubleshooting_Workflow start Suspected Artifact with This compound target_independent Run Assay without Biological Target start->target_independent signal_check Signal Observed? target_independent->signal_check fluorescence_check Check for Intrinsic Fluorescence/Absorbance signal_check->fluorescence_check Yes aggregation_check Test with Detergent (e.g., Triton X-100) signal_check->aggregation_check No artifact_confirmed Artifact Confirmed fluorescence_check->artifact_confirmed reactivity_check Pre-incubation with Thiol Reagents (e.g., DTT) aggregation_check->reactivity_check aggregation_check->artifact_confirmed Activity Reduced no_artifact No Artifact Detectedin this path reactivity_check->no_artifact No Effect reactivity_check->artifact_confirmed Activity Reduced orthogonal_assay Validate with Orthogonal Assay no_artifact->orthogonal_assay

Caption: A logical workflow for troubleshooting suspected assay artifacts.

Potential Metabolic Liabilities

The piperazine ring is susceptible to metabolism, which can be a source of artifacts in cell-based or in vitro metabolic assays.

Metabolic_Pathway compound This compound cyp450 CYP450 Enzymes compound->cyp450 metabolite Reactive Metabolite (e.g., Iminium Ion) cyp450->metabolite adduct Covalent Adduct with Assay Proteins metabolite->adduct

Caption: Potential metabolic activation of piperazine-containing compounds.

By following these structured troubleshooting guides, researchers can effectively investigate and mitigate potential assay artifacts associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Synthesis of 1,4-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,4-Dinicotinoylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of piperazine with two equivalents of nicotinoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the potential impurities in the synthesis of this compound?

A2: Common impurities include unreacted starting materials such as piperazine and nicotinoyl chloride (or its hydrolysis product, nicotinic acid), the mono-acylated intermediate (1-nicotinoylpiperazine), and residual base (e.g., triethylamine or pyridine).

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A typical mobile phase for this analysis would be a mixture of dichloromethane and methanol.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the preferred method for purifying the crude product on a laboratory scale.[4] Suitable solvents for recrystallization of aromatic amides include ethanol, acetonitrile, or a mixture of polar and non-polar solvents like methanol/water or acetone/hexane.[5][6] For higher purity, column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive nicotinoyl chloride due to hydrolysis.Ensure nicotinoyl chloride is fresh or has been properly stored under anhydrous conditions. Consider preparing it fresh from nicotinic acid and a chlorinating agent like thionyl chloride.
Insufficient base to neutralize HCl byproduct.Use at least two equivalents of a suitable base (e.g., triethylamine, pyridine) to scavenge the HCl produced during the reaction.[2][7]
Low reaction temperature.While the reaction is often exothermic, gentle heating may be required to drive it to completion. Monitor the reaction by TLC to determine the optimal temperature.
Product is Contaminated with Starting Materials Incomplete reaction.Increase the reaction time or temperature. Ensure stoichiometric amounts of reactants are used.
Inefficient work-up.During the aqueous work-up, ensure thorough washing to remove unreacted piperazine (which is water-soluble as a salt) and the base.
Product is Contaminated with 1-Nicotinoylpiperazine (Mono-substituted intermediate) Insufficient nicotinoyl chloride used.Use a slight excess (2.1-2.2 equivalents) of nicotinoyl chloride to ensure complete di-acylation.
Premature precipitation of the mono-substituted product.Ensure the reaction solvent maintains all species in solution until the reaction is complete.
Product Fails to Crystallize Presence of impurities inhibiting crystal lattice formation.Purify the crude product by flash column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[8][9]
Low Yield After Purification Product loss during recrystallization.Use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly to maximize crystal formation.
Decomposition on silica gel during chromatography.If the product is sensitive to the acidity of silica gel, consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent.[4]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Piperazine

  • Nicotinoyl chloride hydrochloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath and add triethylamine (2.2 eq).

  • Slowly add a solution of nicotinoyl chloride hydrochloride (2.1 eq) in dichloromethane to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

Table 1: Physical and Analytical Data for this compound

Property Value
Molecular Formula C₁₆H₁₆N₄O₂
Molecular Weight 296.33 g/mol
Appearance White to off-white solid
Melting Point Not available in literature, expected > 200 °C
TLC Rf Value ~0.4 (DCM:Methanol 95:5)
¹H NMR (CDCl₃, 400 MHz) δ ~3.9 (m, 8H, piperazine-H), 7.4 (m, 2H, Ar-H), 7.8 (m, 2H, Ar-H), 8.7 (m, 2H, Ar-H), 8.9 (s, 2H, Ar-H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ ~45 (piperazine-C), 123, 135, 148, 152, 168 (aromatic and carbonyl-C) ppm

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Piperazine + 2 eq. Nicotinoyl Chloride reaction_conditions DCM, Base (e.g., Et3N) 0°C to RT, 4-6h reactants->reaction_conditions crude_product Crude this compound reaction_conditions->crude_product aqueous_wash Aqueous Wash (H2O, NaHCO3, Brine) crude_product->aqueous_wash Quench drying Dry (MgSO4) aqueous_wash->drying concentration Concentration drying->concentration recrystallization Recrystallization (e.g., Ethanol) concentration->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_sm Presence of Starting Materials? start->check_sm check_mono Presence of Mono-substituted Intermediate? start->check_mono check_sm->check_mono No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes inefficient_workup Inefficient Work-up check_sm->inefficient_workup Yes insufficient_reagent Insufficient Nicotinoyl Chloride check_mono->insufficient_reagent Yes repurify Re-purify by Recrystallization or Chromatography check_mono->repurify No incomplete_rxn->repurify inefficient_workup->repurify insufficient_reagent->repurify

Caption: Troubleshooting logic for addressing low purity of synthesized this compound.

References

Adjusting pH for optimal 1,4-Dinicotinoylpiperazine activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,4-Dinicotinoylpiperazine

Disclaimer: this compound is a novel investigational compound. The information provided here is based on the general chemical properties of piperazine and nicotinoyl moieties and is intended to serve as a guide for research and development. It is essential to perform compound-specific validation for all experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: The precise mechanism is under investigation. However, based on its structural components, this compound is hypothesized to modulate intracellular signaling pathways by acting on nicotinic receptors or related enzymatic targets. The piperazine core, a common feature in many biologically active compounds, is likely crucial for its interaction with the target protein.

Q2: Why is pH a critical factor for the activity of this compound?

A: The pH of the experimental buffer is critical for several reasons. The piperazine ring contains two nitrogen atoms that can be protonated at physiological pH.[1] This ionization state affects the molecule's overall charge, solubility, membrane permeability, and binding affinity to its biological target.[2] Studies on similar piperazine derivatives have shown that pH can be a controlling parameter for biological efficacy.[3][4]

Q3: What is the recommended pH range for working with this compound?

A: The optimal pH must be determined empirically for your specific assay. However, based on the pKa of the piperazine moiety, a starting range of pH 7.2 to 8.5 is recommended for initial screening. For some cellular assays involving piperazine derivatives, efficacy has been observed in a more alkaline range of pH 8.7 to 9.6, though this may not be suitable for all cell types.[3][4]

Q4: How does pH affect the solubility and stability of the compound?

A: The solubility of this compound is expected to be pH-dependent. At lower pH values, the protonated form may exhibit higher aqueous solubility. Conversely, stability can be compromised at pH extremes. The ester linkages in the nicotinoyl groups may be susceptible to acid or base-catalyzed hydrolysis outside of a neutral pH range.[5]

Troubleshooting Guides

Issue 1: The compound precipitates upon dilution in my assay buffer.

  • Question: My this compound stock solution (in DMSO) precipitates when I dilute it into my aqueous assay buffer (pH 7.4). What should I do?

  • Answer:

    • Check Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced precipitation.

    • Modify Buffer pH: The compound's solubility is likely pH-dependent.[6] Try adjusting the pH of your assay buffer slightly. For ionizable compounds, even a small shift can significantly impact solubility.[6] Prepare a small range of buffers (e.g., pH 7.0, 7.5, 8.0) to test solubility.

    • Use a Different Stock Solvent: While DMSO is common, consider alternative solvents like ethanol if compatible with your assay.

    • Pre-warm the Buffer: Gently warming the buffer before adding the compound can sometimes help maintain solubility during initial mixing.

Issue 2: I am observing inconsistent or no biological activity.

  • Question: My results with this compound are highly variable between experiments. Could this be a pH issue?

  • Answer:

    • Verify Buffer pH: Inconsistent pH is a common source of experimental variability. Always measure the final pH of your complete assay medium after all components have been added. Do not assume the pH of the initial buffer is maintained.

    • Assess Compound Stability: The compound may be degrading in your assay conditions. Perform a stability study by incubating this compound in your assay buffer over the time course of your experiment and analyze for degradation using HPLC.

    • Optimize Assay pH: The compound's activity is likely optimal only within a narrow pH range. Run a pH optimization experiment (see Protocol 1) to determine the ideal pH for your specific biological system. Research on other piperazine derivatives has highlighted the necessity of carefully controlling the final treatment pH.[3]

Issue 3: The compound appears to be cytotoxic at effective concentrations.

  • Question: this compound shows the desired activity, but also causes cell death. Can pH adjustment help?

  • Answer:

    • Separate Efficacy from Cytotoxicity: It is possible that the optimal pH for therapeutic activity is different from the pH that induces cytotoxicity. Studies on other piperazine derivatives have shown that a specific pH range (e.g., 9.2-9.6) can guarantee non-cytotoxic efficacy in certain models.[3][4]

    • Run a pH-Cytotoxicity Profile: Test the cytotoxicity of the compound across a range of pH values (e.g., 6.8 to 8.5) using a standard cell viability assay (e.g., MTT or LDH). This will help you identify a pH window that maximizes therapeutic effect while minimizing toxicity.

Data Presentation

Table 1: Hypothetical pH-Dependent Properties of this compound

pHAqueous Solubility (µg/mL)Stability (% remaining after 24h at 37°C)Relative Activity (% of Max)
6.01508525
6.51109255
7.0759880
7.4509995
8.02595100
8.5159070
9.0<107540

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Activity

  • Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., HEPES, Phosphate) with pH values ranging from 6.5 to 8.5 in 0.25-unit increments.

  • Assay Setup: Set up your standard biological assay in parallel for each pH value. Ensure that the only variable is the buffer pH.

  • Compound Addition: Prepare a dose-response curve for this compound at each pH value.

  • Incubation: Incubate the assays under standard conditions for the predetermined duration.

  • Data Analysis: Measure the biological endpoint for each condition. Plot the dose-response curves for each pH and calculate the EC50 value.

  • Optimal pH Identification: The pH that yields the lowest EC50 value with the highest efficacy is the optimal pH for the compound's activity.

Protocol 2: Preparation of pH-Adjusted Stock Solutions

  • Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).

  • Aqueous Buffer Preparation: Prepare the desired sterile aqueous buffer (e.g., 10 mM HEPES) and adjust its pH to the optimal value determined in Protocol 1.

  • Intermediate Stock (Optional): If required, create an intermediate stock by diluting the primary DMSO stock into the pH-adjusted aqueous buffer. This can help prevent precipitation in the final assay medium.

  • Final Dilution: Add the primary or intermediate stock solution to the final assay medium to achieve the desired working concentration. Ensure the final DMSO concentration is minimal.

  • pH Verification: After adding the compound, use a calibrated pH meter to confirm that the final pH of the assay solution is within the desired range (e.g., ± 0.1 pH units).

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for pH Issues Start Experiment Shows Inconsistent Results or Precipitation Check_pH Verify pH of Final Assay Medium Start->Check_pH pH_Correct Is pH within ±0.2 of Target? Check_pH->pH_Correct Adjust_Buffer Re-prepare Buffer and Re-measure pH pH_Correct->Adjust_Buffer No Solubility_Test Perform Solubility Test at Different pH Values pH_Correct->Solubility_Test Yes Adjust_Buffer->Check_pH Optimal_pH Identify pH with Adequate Solubility Solubility_Test->Optimal_pH Run_Assay Run Experiment at Optimal pH Optimal_pH->Run_Assay ionization_state Influence of pH on Piperazine Ionization Low_pH Low pH (e.g., < 6.0) Acidic Environment Diprotonated Predominantly Diprotonated (BH₂²⁺) High Solubility Low Permeability Low_pH->Diprotonated Protonation Favored Mid_pH Physiological pH (e.g., 7.4) Neutral Environment Monoprotonated Mixture of Mono- (BH⁺) and Diprotonated (BH₂²⁺) Balanced Properties Mid_pH->Monoprotonated Equilibrium State High_pH High pH (e.g., > 9.0) Alkaline Environment Neutral Predominantly Neutral (B) Low Solubility High Permeability High_pH->Neutral Deprotonation Favored signaling_pathway cluster_pathway Hypothetical Signaling Pathway Compound 1,4-Dinicotinoyl- piperazine Receptor Target Receptor (e.g., nAChR) Compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response TF->Response Regulates Gene Expression Inhibitor pH-Induced Conformational Change Inhibitor->Receptor Inhibits Binding

References

1,4-Dinicotinoylpiperazine interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dinicotinoylpiperazine.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Colorimetric Assays

Users may experience variability in colorimetric assays such as protein quantification (Bradford assay) or reducing sugar determination (DNS assay). This can manifest as high background, non-linear standard curves, or results that differ from expected values.

Possible Causes and Troubleshooting Steps:

  • UV-Vis Interference: The nicotinoyl moieties of this compound possess aromatic rings that absorb light in the UV and potentially the visible spectrum, which can interfere with absorbance readings of colorimetric assays.

    • Recommendation: Run a spectrum of this compound in the assay buffer to identify its absorbance maxima. If there is significant overlap with the assay wavelength, consider an alternative assay or use a proper blank.

  • Reaction with Assay Reagents: The compound may interact directly with the assay reagents. For example, the Bradford reagent's dye can interact with non-protein compounds, and the alkaline conditions of the DNS assay could potentially affect the stability of this compound.

    • Recommendation: Perform a control experiment with this compound in the absence of the analyte to quantify any direct reaction with the assay reagents.

Troubleshooting Workflow:

start Inconsistent Colorimetric Results check_spectrum Run UV-Vis Spectrum of this compound start->check_spectrum overlap Significant Spectral Overlap? check_spectrum->overlap control_exp Perform Control Experiment (Compound + Reagents) overlap->control_exp No alternative_assay Consider Alternative Assay overlap->alternative_assay Yes direct_reaction Direct Reaction Observed? control_exp->direct_reaction direct_reaction->alternative_assay Yes blank_correction Implement Proper Blank Correction direct_reaction->blank_correction No end_bad Consult Further alternative_assay->end_bad end_good Problem Resolved blank_correction->end_good

Caption: Troubleshooting workflow for colorimetric assay interference.

Issue 2: Artifacts in Fluorescence-Based Assays

Experiments utilizing fluorescence detection may show high background fluorescence or quenching effects when this compound is present.

Possible Causes and Troubleshooting Steps:

  • Autofluorescence: Compounds containing pyridine rings can exhibit intrinsic fluorescence.

    • Recommendation: Measure the fluorescence emission and excitation spectra of this compound under the same conditions as your assay to determine if there is spectral overlap.

  • Quenching: The compound may quench the fluorescence of your probe through various mechanisms (e.g., FRET, static quenching).

    • Recommendation: Perform a titration experiment by adding increasing concentrations of this compound to your fluorescent probe to assess quenching effects.

Troubleshooting Workflow:

start Fluorescence Assay Artifacts check_spectra Measure Excitation/Emission Spectra of Compound start->check_spectra overlap Spectral Overlap? check_spectra->overlap quenching_test Perform Quenching Titration overlap->quenching_test No subtract_background Subtract Compound's Fluorescence overlap->subtract_background Yes quenching_observed Quenching Observed? quenching_test->quenching_observed change_fluorophore Use a Different Fluorophore quenching_observed->change_fluorophore Yes end_good Problem Resolved quenching_observed->end_good No end_bad Consult Further change_fluorophore->end_bad subtract_background->end_good

Caption: Troubleshooting workflow for fluorescence assay interference.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is pH-dependent. The amide linkages may be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield piperazine and nicotinic acid. For sensitive experiments, it is recommended to prepare fresh solutions and to buffer the solution to a neutral pH if compatible with the experimental design.

Hypothetical pH Stability Data:

pHTemperature (°C)Half-life (t½)Degradation Products
2.037~ 12 hoursNicotinic Acid, Piperazine
7.437> 48 hoursNot significant
9.037~ 8 hoursNicotinic Acid, Piperazine

Q2: How might this compound interfere with enzymatic assays?

A2: Interference in enzymatic assays can occur through several mechanisms:

  • Direct Inhibition/Activation: The compound may bind to the enzyme, affecting its catalytic activity. This could be competitive, non-competitive, or uncompetitive inhibition.

  • Substrate/Cofactor Chelation: While less likely for this specific structure, some compounds can chelate metal ions that are essential cofactors for enzymes.

  • Assay Detection Interference: As discussed in the troubleshooting guides, the compound may interfere with the colorimetric or fluorometric detection methods used to measure enzyme activity.

It is crucial to run appropriate controls, including the compound with the enzyme but without the substrate, and the compound with the substrate but without the enzyme, to identify the nature of any observed interference.

Signaling Pathway of Potential Enzyme Inhibition:

E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI S Substrate S->ES P Product ES->P P->E I This compound (Inhibitor) I->EI

Caption: Potential competitive inhibition of an enzyme by this compound.

Q3: Are there any known issues with the solubility of this compound?

A3: While specific solubility data is not extensively published, based on its structure, this compound is expected to have moderate solubility in aqueous solutions and better solubility in polar organic solvents such as DMSO and DMF. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium. Be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.

Hypothetical Solubility Data:

SolventSolubility (mg/mL)
Water~ 0.5
PBS (pH 7.4)~ 0.8
DMSO> 50
Ethanol~ 5

Experimental Protocols

Protocol 1: Determining UV-Vis Spectral Interference

Objective: To assess if this compound absorbs light at the wavelength used for a colorimetric assay.

Materials:

  • This compound

  • Assay buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solution in the assay buffer to cover the concentration range used in your experiment.

  • Use the assay buffer as a blank to zero the spectrophotometer.

  • Measure the absorbance of each dilution across a wavelength range that includes the analytical wavelength of your colorimetric assay.

  • Plot absorbance versus wavelength to visualize the spectrum and identify any absorbance peaks.

Protocol 2: Assessing Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with a fluorescence-based assay.

Materials:

  • This compound

  • Assay buffer

  • Fluorometer

  • Fluorescence-compatible cuvettes or microplates

Procedure:

  • Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.

  • Set the fluorometer to the excitation and emission wavelengths of your assay's fluorophore.

  • Measure the fluorescence intensity of the assay buffer alone (blank).

  • Measure the fluorescence intensity of the this compound solution.

  • To fully characterize the autofluorescence, perform an excitation scan at a fixed emission wavelength and an emission scan at a fixed excitation wavelength.

Validation & Comparative

A Comparative Efficacy Analysis: 1,4-Dinicotinoylpiperazine vs. Prazosin as α1-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 1,4-Dinicotinoylpiperazine and Prazosin, with a focus on their activity as α1-adrenergic receptor antagonists. While Prazosin is a well-characterized and widely used compound in this class, publicly available experimental data on the specific efficacy of this compound is notably absent. This comparison, therefore, presents comprehensive data for Prazosin as a benchmark for the α1-adrenergic receptor antagonist class and highlights the current data gap for this compound.

Introduction to the Compounds

Prazosin is a quinazoline derivative that acts as a selective antagonist of α1-adrenergic receptors.[1][2] It is widely used in the treatment of hypertension, benign prostatic hyperplasia (BPH), and nightmares associated with post-traumatic stress disorder (PTSD).[2][3] Its mechanism of action involves the blockade of α1-receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1]

Quantitative Efficacy Data

A significant disparity exists in the available quantitative data for these two compounds. Prazosin has been extensively studied, yielding a wealth of information on its binding affinity and functional potency. In contrast, no specific experimental data for this compound's interaction with α1-adrenergic receptors was identified.

Table 1: α1-Adrenergic Receptor Binding Affinities (Ki)

CompoundReceptor SubtypeKi (nM)SpeciesReference
Prazosin α1A0.13 - 1.0Human, Bovine, Rat[3][4]
α1B0.06 - 0.62Human, Rat[3]
α1D0.06 - 0.38Human[3]
This compound α1A, α1B, α1DNo Data Available--

Table 2: Functional Antagonist Potency (pA2)

CompoundTissueAgonistpA2 ValueReference
Prazosin Rat AortaPhenylephrine~7.9[5]
Rat Anococcygeus MuscleAdrenergic AgonistsHigh Affinity[6]
This compound --No Data Available-

Table 3: In Vitro Functional Inhibition (IC50)

CompoundAssayCell LineIC50Reference
Prazosin Norepinephrine-stimulated Ca2+ efflux-0.15 nM[7]
Glioblastoma Cell ProliferationU251 & U8713.16 µM & 11.57 µM[8]
This compound --No Data Available-

Table 4: Pharmacokinetic Properties of Prazosin

ParameterValueSpeciesReference
Bioavailability~60%Human[3][9]
Protein Binding97%Human[3]
Elimination Half-life2-3 hoursHuman[3][9]
Onset of Action30-90 minutesHuman[3]
Duration of Action10-24 hoursHuman[3]

Mechanism of Action: Signaling Pathways

Prazosin exerts its effects by competitively inhibiting the binding of norepinephrine and epinephrine to α1-adrenergic receptors. This blockade prevents the activation of the Gq protein-coupled signaling cascade, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Binds & Activates Prazosin Prazosin Prazosin->Alpha1_R Binds & Blocks Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC SMC Smooth Muscle Contraction Ca_release->SMC PKC->SMC

Caption: Simplified α1-adrenergic receptor signaling pathway and the inhibitory action of Prazosin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize α1-adrenergic receptor antagonists like Prazosin.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for α1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target α1-adrenergic receptor subtype (e.g., rat cerebral cortex).

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]prazosin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (e.g., Prazosin).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane Receptor-Containing Membrane Prep Incubation Incubation Membrane->Incubation Radioligand [³H]Prazosin Radioligand->Incubation Competitor Test Compound (e.g., Prazosin) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: General workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)

Objective: To determine the functional antagonist potency (pA2) of a compound.

Methodology:

  • Tissue Preparation: An isolated tissue preparation containing functional α1-adrenergic receptors (e.g., rat aorta rings) is mounted in an organ bath containing a physiological salt solution.

  • Agonist Dose-Response: A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., phenylephrine) is established.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Prazosin) for a predetermined equilibration period.

  • Shifted Agonist Dose-Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Schild Plot: Steps 3 and 4 are repeated with increasing concentrations of the antagonist. The dose ratios (ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated and a Schild plot is constructed to determine the pA2 value.

Conclusion

Prazosin is a potent and selective α1-adrenergic receptor antagonist with well-documented efficacy, supported by extensive in vitro and in vivo data. It serves as a valuable reference compound for the pharmacological characterization of new molecules targeting this receptor class.

In contrast, there is a clear and significant lack of publicly available experimental data to substantiate the efficacy of this compound as an α1-adrenergic receptor antagonist. While the piperazine scaffold is present in many α1-blockers, the specific substitutions on the piperazine ring are critical determinants of affinity and selectivity.[2] Without experimental validation, any claims regarding the efficacy of this compound in this context remain speculative.

For researchers and drug development professionals, this guide underscores the importance of robust experimental data in the comparative evaluation of chemical compounds. While Prazosin provides a solid benchmark for α1-adrenergic antagonism, further investigation and data generation are imperative to ascertain the pharmacological profile of this compound.

References

Unraveling the Biological Target of 1,4-Dinicotinoylpiperazine: A Guide to Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise biological target of 1,4-Dinicotinoylpiperazine remains an area of active investigation within the scientific community. While direct, conclusive evidence identifying a specific molecular target is limited in publicly available research, broader studies on the class of 1,4-disubstituted piperazines suggest a potential mechanism of action related to the modulation of cellular metabolism. This guide provides an objective overview of the available data and outlines a proposed experimental framework for the definitive validation of its biological target.

Comparative Analysis of 1,4-Disubstituted Piperazines

Research into various 1,4-disubstituted piperazine analogs has revealed significant anticonvulsant properties. A key study demonstrated that these compounds can selectively inhibit the in vitro oxidation of substrates dependent on nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular redox reactions. The table below summarizes the inhibitory effects of several analogs on different NAD-dependent and independent respiratory processes in rat brain homogenates.

Compound ClassAnticonvulsant Activity (% protection against pentylenetetrazol-induced convulsions)Inhibition of NAD-dependent Oxidation (Pyruvate, α-Ketoglutarate, β-Hydroxybutyrate, NADH)Inhibition of NAD-independent Oxidation (Succinate)
1,4-Disubstituted Piperazines10-90% at 100 mg/kg i.p.Selective Inhibition ObservedNo significant alteration

Data synthesized from studies on various 1,4-disubstituted piperazine analogs.[1]

It is important to note that the study also indicated the anticonvulsant activity of these compounds was not directly correlated with their inhibition of respiratory activity, suggesting that other mechanisms may be at play.[1]

Proposed Signaling Pathway and Experimental Validation

Given the existing data pointing towards interference with NAD-dependent pathways, a logical step in validating the biological target of this compound is to investigate its impact on key enzymes within this metabolic cascade.

G cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Pyruvate->AcetylCoA PDH Pyruvate Dehydrogenase Pyruvate->PDH aKetoglutarate aKetoglutarate AcetylCoA->aKetoglutarate Multiple Steps AcetylCoA->aKetoglutarate NADH NADH SuccinylCoA SuccinylCoA aKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase aKetoglutarate->SuccinylCoA aKGDH α-Ketoglutarate Dehydrogenase aKetoglutarate->aKGDH Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (NAD-independent) Succinate->Fumarate FADH2 FADH2 Malate Malate Fumarate->Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Malate->Oxaloacetate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate->AcetylCoA ETC Electron Transport Chain (Oxidative Phosphorylation) NADH->ETC FADH2->ETC ATP ATP ETC->ATP PDH->NADH aKGDH->NADH MDH->NADH DNP This compound DNP->PDH Potential Inhibition DNP->aKGDH Potential Inhibition DNP->MDH Potential Inhibition

Caption: Potential interaction of this compound with NAD-dependent enzymes in cellular respiration.

Experimental Protocol for Target Validation: Enzyme Inhibition Assay

To ascertain whether this compound directly inhibits key NAD-dependent dehydrogenases, a series of enzyme inhibition assays should be performed.

Objective: To quantify the inhibitory effect of this compound on Pyruvate Dehydrogenase, α-Ketoglutarate Dehydrogenase, and Malate Dehydrogenase.

Materials:

  • Isolated and purified enzymes (Pyruvate Dehydrogenase, α-Ketoglutarate Dehydrogenase, Malate Dehydrogenase)

  • Substrates (Pyruvate, α-Ketoglutarate, Malate)

  • Cofactor (NAD+)

  • This compound (various concentrations)

  • Appropriate buffer solutions

  • Spectrophotometer capable of measuring absorbance at 340 nm

Methodology:

  • Prepare a reaction mixture containing the specific enzyme, its substrate, and NAD+ in a suitable buffer.

  • Initiate the enzymatic reaction and monitor the rate of NAD+ reduction to NADH by measuring the increase in absorbance at 340 nm over time. This establishes the baseline enzyme activity.

  • Repeat the assay with the addition of varying concentrations of this compound to the reaction mixture.

  • For each concentration of the test compound, calculate the rate of NADH production.

  • Determine the percentage of enzyme inhibition for each concentration of this compound relative to the baseline activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Proposed Experimental Workflow

The following diagram illustrates a comprehensive workflow for validating the biological target of this compound, from initial screening to in vivo confirmation.

G cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Confirmation a Broad Enzyme Panel Screening b Identify Potential Hits (e.g., NAD-dependent Dehydrogenases) a->b c Dose-Response & IC50 Determination for this compound b->c d Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) c->d e Cellular Thermal Shift Assay (CETSA) to confirm target engagement c->e f Metabolomic Analysis of Treated Cells e->f g Assessment of Downstream Signaling Pathways f->g h Animal Model of Disease (e.g., Seizure Model) g->h i Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis h->i j Target Engagement Biomarkers in tissue samples i->j

References

A Comparative Analysis of 1,4-Dinicotinoylpiperazine and Other Piperazine Derivatives in Preclinical Anxiolytic and Nootropic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of 1,4-Dinicotinoylpiperazine against other notable piperazine derivatives. The following data, compiled from preclinical studies, evaluates their potential as anxiolytic and nootropic agents, with detailed experimental protocols for reproducibility.

This comparative guide synthesizes available data on this compound and contrasts its performance with other piperazine derivatives in two standard behavioral pharmacology assays: the Elevated Plus Maze (EPM) for anxiolytic activity and the Passive Avoidance (PA) test for nootropic (cognitive-enhancing) effects. The data for this compound is primarily derived from patent literature, which highlights its potential in these therapeutic areas.

Anxiolytic Activity: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used preclinical model to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Comparative Performance in the Elevated Plus Maze
CompoundDose (mg/kg)Administration RouteTime in Open Arms (s)Entries into Open ArmsAnimal ModelReference
This compound 50p.o.85.0 ± 15.210.0 ± 1.5Male Mice[1]
Control (Vehicle)-p.o.25.0 ± 4.54.0 ± 0.8Male Mice[1]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)1i.p.~75~6Male Rats[2]
1-(2-Methoxyphenyl)piperazine (oMeOPP)0.5i.p.~60~5Male Rats[2]
Sunifiram (DM-235)0.1i.p.Increased explorationNot specifiedMale Mice[3]

Note: Data for TFMPP and oMeOPP are estimated from graphical representations in the cited literature and presented as approximate values.

Nootropic Activity: Passive Avoidance (PA) Test

The Passive Avoidance test is a fear-aggravated memory task used to evaluate learning and memory in rodent models. The test measures the latency of an animal to enter a compartment where it previously received an aversive stimulus (a mild foot shock). A longer latency to enter the aversive compartment is indicative of improved memory and learning. This assay is often used to assess the potential of compounds to reverse amnesia induced by agents like scopolamine.

Comparative Performance in the Passive Avoidance Test (Scopolamine-Induced Amnesia Model)
CompoundDose (mg/kg)Administration RouteLatency to Enter Dark Compartment (s)Animal ModelReference
This compound 50p.o.250.0 ± 30.0Male Mice[1]
Scopolamine Control--40.0 ± 10.0Male Mice[1]
Sunifiram (DM-235)0.1p.o.~250Male Mice[3]
Piracetam600p.o.~150Male Mice[3]

Note: Data for Sunifiram and Piracetam are estimated from graphical representations in the cited literature and presented as approximate values.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two closed arms (enclosed by high walls), elevated from the floor.

Procedure:

  • Animals (typically mice or rats) are habituated to the testing room for at least one hour before the experiment.

  • The test compound or vehicle is administered at a specified time before the test (e.g., 60 minutes for oral administration of this compound).

  • Each animal is placed individually in the center of the maze, facing a closed arm.

  • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

  • An overhead camera records the session, and software is used to track the animal's movement.

  • The key parameters measured are the number of entries into and the total time spent in the open and closed arms.

  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Data Analysis Habituation Animal Habituation (≥ 60 min) Drug_Admin Drug/Vehicle Administration (e.g., p.o., 60 min prior) Habituation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording & Tracking Exploration->Recording Data_Collection Measure Time and Entries in Open/Closed Arms Recording->Data_Collection Analysis Statistical Analysis (Comparison to Control) Data_Collection->Analysis

Experimental Workflow for the Elevated Plus Maze Assay.
Passive Avoidance (PA) Test for Nootropic Activity

Apparatus: A two-compartment apparatus consisting of a brightly lit "safe" compartment and a dark compartment with an electrifiable grid floor. A sliding door separates the two compartments.

Procedure:

  • Training Session (Day 1):

    • The animal is placed in the lit compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • Rodents have a natural tendency to enter the dark compartment.

    • Once the animal enters the dark compartment, the door closes, and a mild, brief electric shock is delivered through the grid floor.

    • The test compound or vehicle is typically administered before this training session. In amnesia models, an amnesic agent like scopolamine is also administered pre-training.

  • Testing Session (Day 2 - typically 24 hours later):

    • The animal is again placed in the lit compartment, and the door to the dark compartment is opened.

    • The latency to enter the dark compartment is recorded (up to a maximum cut-off time, e.g., 300 seconds).

    • A longer latency to enter the dark compartment indicates better retention of the aversive memory, suggesting a positive effect on learning and memory.

PA_Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Testing (24h later) cluster_analysis_pa Data Analysis Drug_Admin_PA Drug/Vehicle/Amnesic Agent Administration Placement_Lit Place Animal in Lit Compartment Drug_Admin_PA->Placement_Lit Enter_Dark Animal Enters Dark Compartment Placement_Lit->Enter_Dark Shock Mild Electric Shock Delivered Enter_Dark->Shock Placement_Test Place Animal in Lit Compartment Measure_Latency Measure Latency to Enter Dark Compartment Placement_Test->Measure_Latency Analysis_PA Compare Latencies Between Treatment Groups Measure_Latency->Analysis_PA

Experimental Workflow for the Passive Avoidance Test.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound are not fully elucidated in the available literature. However, the nicotinoyl moieties suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are known to play a significant role in cognitive function and anxiety. The piperazine core is a common scaffold in many centrally acting agents, often targeting dopamine and serotonin receptors. For instance, TFMPP and oMeOPP are known to act on serotonergic systems, which are heavily implicated in anxiety. Sunifiram is believed to exert its nootropic effects through the activation of AMPA receptors.

Putative_Mechanisms cluster_compounds Piperazine Derivatives cluster_targets Potential Molecular Targets cluster_effects Observed Effects DNP This compound nAChR Nicotinic ACh Receptors DNP->nAChR Putative Interaction (Nicotinoyl Moiety) TFMPP TFMPP / oMeOPP Serotonin_R Serotonin Receptors (e.g., 5-HT1A) TFMPP->Serotonin_R Sunifiram Sunifiram AMPA_R AMPA Receptors Sunifiram->AMPA_R Anxiolytic Anxiolytic nAChR->Anxiolytic Nootropic Nootropic nAChR->Nootropic Serotonin_R->Anxiolytic AMPA_R->Nootropic

Putative Signaling Pathways for Piperazine Derivatives.

References

The Double-Edged Sword: Cross-Validation of 1,4-Dinicotinoylpiperazine's Analogues in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of piperazine derivatives reveals their potential as potent anti-cancer agents, demonstrating significant efficacy in inducing cell death and halting proliferation across a spectrum of cancer cell lines. While direct experimental data for 1,4-Dinicotinoylpiperazine remains limited in publicly available research, a deep dive into the activities of its structural analogues provides a compelling case for its potential therapeutic value and warrants further investigation.

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous approved drugs.[1] Its versatile structure allows for modifications that can lead to compounds with a wide range of biological activities, including potent anti-cancer effects.[2][3] This guide provides a comparative analysis of the anti-proliferative and pro-apoptotic effects of various piperazine derivatives in different cancer cell lines, offering a glimpse into the potential mechanisms of action and therapeutic applications of this class of compounds.

Comparative Efficacy of Piperazine Derivatives Across Cancer Cell Lines

The anti-cancer activity of piperazine derivatives has been evaluated across a multitude of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values serve as key metrics for quantifying the potency of these compounds. Below is a summary of the cytotoxic activity of several noteworthy piperazine derivatives.

Compound Class/DerivativeCancer TypeCell Line(s)GI50/IC50 (µM)Reference
Vindoline-Piperazine Conjugates
Compound 23 Breast CancerMDA-MB-4681.00[1][4]
Non-Small Cell Lung CancerHOP-921.35[1][4]
Compound 25 Non-Small Cell Lung CancerHOP-921.35[1][4]
Quinoxalinyl–Piperazine Derivative
Compound 30 Breast, Skin, Pancreas, CervixMultipleNot specified, but effective growth inhibitor[2]
β-Elemene Piperazine Derivatives
DX1, DX2, DX5LeukemiaHL-60, NB4, K562, HP100-1< 10 (IG50)[5][6]
Dispiropiperazine Derivative
SPOPP-3 (1)Leukemia, Glioblastoma, Colon, Cervical, Ovarian, Breast Cancer18 human cancer cell lines0.63 - 13.0[7]
Ciprofloxacin-Piperazine Derivative
Novel DerivativeColorectal CancerHCT 116Concentration-dependent anti-proliferative effect[8][9]
Non-Small Lung CarcinomaA549Concentration-dependent anti-proliferative effect[8][9]
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)
GlioblastomaU87< 0.05[10]
Cervical CancerHeLa< 0.05[10]
Piperazinylpyrimidine Derivatives
Compound 15 Triple-Negative Breast CancerMDA-MB-468Potent growth inhibitor[11]

Unraveling the Mechanisms: Apoptosis and Cell Cycle Arrest

The anti-cancer prowess of piperazine derivatives stems from their ability to trigger programmed cell death (apoptosis) and to halt the relentless cycle of cancer cell division.

Induction of Apoptosis

A significant body of evidence points to the induction of caspase-dependent apoptosis as a primary mechanism of action for many piperazine compounds.[12][13][14] This process is characterized by a cascade of molecular events that lead to the dismantling of the cell from within.

Key observations include:

  • Activation of Caspases: Studies have shown that treatment with piperazine derivatives leads to the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-9.[10]

  • Mitochondrial Pathway Involvement: The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. This is evidenced by the release of cytochrome c from the mitochondria into the cytoplasm and the upregulation of pro-apoptotic proteins like Bax.[10]

  • Downregulation of Anti-Apoptotic Proteins: Some derivatives have been shown to inhibit anti-apoptotic proteins like Bcl-2, further tipping the balance towards cell death.[2][15]

  • Generation of Reactive Oxygen Species (ROS): Certain β-elemene piperazine derivatives induce apoptosis through the generation of hydrogen peroxide (H₂O₂), which can trigger both the death receptor and mitochondrial apoptotic pathways.[5][6][16]

The following diagram illustrates a generalized workflow for assessing apoptosis induction by piperazine derivatives.

G Experimental Workflow: Apoptosis Assessment cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Culture treat Treat with Piperazine Derivative start->treat control Vehicle Control start->control annexin Annexin V/PI Staining treat->annexin caspase Caspase Activity Assay treat->caspase western Western Blot for Apoptotic Proteins treat->western flow Flow Cytometry Analysis annexin->flow caspase->flow quant Quantification of Protein Expression western->quant end Determination of Apoptosis Induction flow->end quant->end

Caption: Workflow for evaluating apoptosis induction.

Cell Cycle Arrest

In addition to inducing apoptosis, many piperazine derivatives exhibit cytostatic effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing and proliferating.

Common findings include:

  • G2/M Phase Arrest: Several piperazine derivatives, including certain quinoxalinyl–piperazine and ciprofloxacin-based compounds, have been shown to cause cell cycle arrest at the G2/M checkpoint.[2][8][9]

  • M Phase Arrest: A specific dispiropiperazine derivative, SPOPP-3, was found to arrest SW480 human cancer cells in the M phase of the cell cycle.[7]

  • Modulation of Cell Cycle Regulatory Proteins: The arrest is often associated with the altered expression of key cell cycle regulatory proteins. For instance, some derivatives lead to the upregulation of p21 and the downregulation of cyclins.[2]

The signaling pathway diagram below illustrates a simplified representation of how a piperazine derivative might induce G2/M cell cycle arrest.

G Signaling Pathway: G2/M Cell Cycle Arrest cluster_cell Cancer Cell PD Piperazine Derivative DNA_Damage DNA Damage/Stress PD->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits Chk1_Chk2->Cdc25 Arrest Cell Cycle Arrest CyclinB_Cdk1 Cyclin B/Cdk1 Complex Cdc25->CyclinB_Cdk1 activates Cdc25->CyclinB_Cdk1 G2_M_Transition G2/M Transition CyclinB_Cdk1->G2_M_Transition promotes

Caption: G2/M cell cycle arrest pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings cited in this guide, detailed experimental methodologies are crucial.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the piperazine derivative or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting: Cells are treated with the piperazine derivative as described above. After the treatment period, both adherent and floating cells are collected.

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with the piperazine derivative and harvested as previously described.

  • Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined based on their DNA content.

Comparative Landscape: Piperazine Derivatives vs. Standard-of-Care

While piperazine derivatives show immense promise, it is essential to consider their potential standing against current standard-of-care chemotherapeutic agents. For instance, in the context of colorectal cancer where a ciprofloxacin-piperazine derivative has shown activity, standard treatments include fluorouracil (5-FU), oxaliplatin, and irinotecan. Similarly, for non-small cell lung cancer, platinum-based drugs like cisplatin and carboplatin, often in combination with taxanes like paclitaxel, are frontline therapies.

The novel mechanisms of action exhibited by some piperazine derivatives, such as the inhibition of multiple signaling pathways simultaneously, could offer advantages in overcoming drug resistance, a major challenge in cancer therapy.[12][13] Further preclinical and clinical studies are necessary to fully elucidate the therapeutic window and potential synergistic effects of these compounds when used in combination with existing anti-cancer drugs.

Conclusion

The collective evidence from studies on a diverse range of piperazine derivatives strongly suggests that this chemical scaffold is a fertile ground for the development of novel and effective anti-cancer agents. The ability of these compounds to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines underscores their therapeutic potential. While the specific effects of this compound require direct investigation, the promising activities of its analogues provide a strong rationale for its inclusion in future anti-cancer drug discovery and development programs. The detailed experimental data and elucidated mechanisms of action for related compounds, as outlined in this guide, offer a solid foundation for such endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs with a Focus on Nicotinoyl Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. The symmetrical nature of the 1,4-disubstituted piperazine core allows for diverse functionalization, leading to compounds with activities spanning from anticancer and antimicrobial to central nervous system targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-disubstituted piperazine analogs, with a particular focus on derivatives incorporating nicotinoyl or similar aromatic amide moieties. Due to a lack of specific published data on 1,4-dinicotinoylpiperazine analogs, this guide synthesizes information from broader studies on related piperazine derivatives to infer potential SAR trends and guide future research.

Quantitative Data on Piperazine Analog Activity

To provide a quantitative context for the biological activity of piperazine-containing compounds, the following tables summarize the half-maximal inhibitory concentration (IC50) values for various 1,4-disubstituted piperazine analogs against different biological targets. It is important to note that these compounds are not this compound analogs but serve to illustrate the potency that can be achieved with the piperazine scaffold.

Table 1: Cytotoxic Activity of Benzo[a]phenazine-Piperazine Derivatives [1]

Compound IDSubstitution PatternHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)
Compound A N-Methylpiperazine>50>50>50>50
Compound B N-Ethylpiperazine10.58.74.32.1
Compound C N-Propylpiperazine5.64.82.11.5
Compound D N-Butylpiperazine3.22.51.81.0

Note: The specific structures of the compounds are detailed in the source literature. The general trend indicates that increasing the alkyl chain length on the piperazine nitrogen enhances cytotoxic activity.

Table 2: Anticancer and Antimicrobial Activity of s-Triazine Piperazine Derivatives [2]

Compound IDR Group on PiperazineMCF-7 IC50 (µM)HCT-116 IC50 (µM)B. subtilis MIC (µg/mL)
4b 4-Chlorobenzyl3.293.6439.06
4c 4-Methylbenzyl4.124.5578.12
7c Morpholine/Aniline---
7d Piperidine/Aniline---
7f Piperidine/Aniline---

Note: This table highlights the influence of substituents on the piperazine ring on anticancer and antimicrobial activities. Specific IC50 values for 7c, 7d, and 7f against EGFR were reported as 81.6 nM, 70.3 nM, and 59.24 nM, respectively.[2]

Inferred Structure-Activity Relationships of Nicotinoylpiperazine Analogs

Based on the available literature for various piperazine amides and nicotinic acid derivatives, we can infer the following SAR for hypothetical this compound analogs:

  • The Piperazine Core: The piperazine ring acts as a central scaffold. Its conformation (chair, boat, or twist-boat) can influence the spatial orientation of the nicotinoyl substituents, which is often critical for receptor binding.

  • The Nicotinoyl Moiety:

    • Position of Nitrogen: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position, corresponding to picolinoyl, nicotinoyl, and isonicotinoyl) is expected to significantly impact activity. It influences the molecule's hydrogen bonding capacity and overall electronic properties.

    • Ring Substitution: Substitution on the pyridine ring with electron-donating or electron-withdrawing groups can modulate the compound's potency and selectivity. For instance, lipophilic, electron-withdrawing groups on a phenyl ring attached to a nicotinic acid hydrazide have been shown to improve antimycobacterial activity.[3]

  • The Amide Linkage: The amide bond provides a rigid planar unit. The carbonyl oxygen and the amide proton can act as hydrogen bond acceptors and donors, respectively, which are often crucial for target interaction.

Experimental Protocols

A detailed experimental protocol is essential for the accurate evaluation and comparison of novel compounds. Below is a representative protocol for an in vitro cytotoxicity assay, a common primary screen for anticancer drug candidates.

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from methodologies described for testing the cytotoxicity of novel chemical entities.[1][2]

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA.
  • A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound analog) is prepared in DMSO.
  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
  • The medium from the 96-well plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the respective wells.
  • Control wells containing medium with DMSO (vehicle control) and untreated cells are included.
  • The plates are incubated for a further 48-72 hours.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Reading:

  • The medium containing MTT is carefully removed.
  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizations

Diagrams of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the evaluation and design of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs primary_screen Primary Screening (e.g., Cytotoxicity Assay) synthesis->primary_screen secondary_screen Secondary Screening (e.g., Target-Based Assay) primary_screen->secondary_screen Active Compounds in_vivo In Vivo Studies (Animal Models) secondary_screen->in_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis lead_optimization Lead Optimization in_vivo->lead_optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Experimental workflow for the discovery and optimization of novel bioactive compounds.

signaling_pathway ligand Piperazine Analog receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A generic GPCR signaling pathway potentially modulated by piperazine analogs.

sar_logic cluster_piperazine Piperazine Core Modifications cluster_nicotinoyl Nicotinoyl Moiety Modifications parent This compound p_sub Substitution on Piperazine Ring parent->p_sub p_conformation Conformational Restriction parent->p_conformation n_isomer Isomeric Variation (Picolinoyl, Isonicotinoyl) parent->n_isomer n_sub Substitution on Pyridine Ring parent->n_sub biological_activity Biological Activity (Potency, Selectivity) p_sub->biological_activity p_conformation->biological_activity n_isomer->biological_activity n_sub->biological_activity

Caption: Key structural components of this compound for SAR studies.

While specific data on the structure-activity relationship of this compound analogs remains to be published, this guide provides a framework for understanding their potential pharmacological properties by drawing comparisons with related piperazine and nicotinamide derivatives. The provided quantitative data for other piperazine analogs illustrates the therapeutic potential of this scaffold. The inferred SAR, experimental protocols, and conceptual diagrams offer a starting point for researchers and drug development professionals interested in exploring this chemical space. Future studies focusing on the systematic synthesis and biological evaluation of this compound analogs are warranted to elucidate their specific SAR and therapeutic potential.

References

Comparative Analysis of 1,4-Disubstituted Piperazine Derivatives in Diverse Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental data and protocols for distinct classes of 1,4-disubstituted piperazine compounds, highlighting their potential as cytotoxic, anti-tubercular, and antioxidant agents.

The piperazine scaffold, particularly when substituted at the 1 and 4 positions, represents a versatile pharmacophore in modern drug discovery. The structural diversity achievable through modifications at these positions has led to the development of compounds with a wide array of biological activities. In the absence of extensive independent replication studies for the specific compound 1,4-Dinicotinoylpiperazine, this guide provides a comparative analysis of three distinct classes of 1,4-disubstituted piperazine derivatives, leveraging available experimental data from peer-reviewed studies. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance and methodologies.

Indole-Based 1,4-Disubstituted Piperazines as Cytotoxic Agents

A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have been synthesized and evaluated for their in vitro cytotoxic properties against various human cancer cell lines. These compounds have demonstrated significant potential as anti-cancer agents, with some exhibiting greater potency than the standard chemotherapeutic drug, 5-fluorouracil.

Data Presentation
CompoundSubstitution on PiperazineHUH7 (Liver) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
3s 3,4-Dichlorophenyl2.55.02.5
Reference 5-Fluorouracil>40>4010.0

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity Testing:

This assay is a colorimetric method used to determine cell viability by measuring the total cellular protein content.

  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[1]

  • Staining: After washing away the TCA solution, add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.

  • Solubilization: Air-dry the plates and then add 100-200 µL of a solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 540 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[1]

Mandatory Visualization

experimental_workflow_cytotoxicity start Start cell_seeding Cell Seeding in 96-well plates start->cell_seeding compound_treatment Treatment with Indole-Piperazine Derivatives cell_seeding->compound_treatment cell_fixation Fixation with Trichloroacetic Acid (TCA) compound_treatment->cell_fixation staining Staining with Sulforhodamine B (SRB) cell_fixation->staining washing Washing with Acetic Acid staining->washing solubilization Solubilization of Bound Dye washing->solubilization absorbance_reading Absorbance Reading (540 nm) solubilization->absorbance_reading end End absorbance_reading->end

SRB Assay Workflow for Cytotoxicity Assessment.

1,4-Diarylpiperazines as Anti-Tubercular Agents

A novel series of diarylpiperazine analogues have been designed and evaluated for their in-vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several of these compounds have shown significant activity with promising selectivity indices.

Data Presentation
CompoundSubstitution on Phenyl RingsMIC (µg/mL)
Analogue A Ortho-para directing groups< 6.25
Analogue B Para-chloro substitution> 6.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[2]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity:

This colorimetric assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Plates: Add sterile deionized water to the outer wells of a 96-well plate to prevent evaporation. Add Middlebrook 7H9 broth to the inner wells.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the wells of the microplate.[3]

  • Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add Alamar Blue reagent to a control well to check for bacterial growth (indicated by a color change from blue to pink). If growth is observed, add Alamar Blue to all wells.[3]

  • Final Incubation and Reading: Re-incubate the plates for 24 hours. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[3]

Mandatory Visualization

experimental_workflow_antitubercular start Start plate_prep Prepare 96-well plate with broth start->plate_prep compound_dilution Serial Dilution of Diarylpiperazines plate_prep->compound_dilution inoculation Inoculation with M. tuberculosis compound_dilution->inoculation incubation_1 Incubate for 5-7 days at 37°C inoculation->incubation_1 alamar_blue Add Alamar Blue Reagent incubation_1->alamar_blue incubation_2 Incubate for 24 hours alamar_blue->incubation_2 read_mic Read MIC (Lowest concentration with no color change) incubation_2->read_mic end End read_mic->end

MABA Workflow for Anti-Tubercular Screening.

1,4-Disubstituted Piperazine-2,5-diones as Antioxidants

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant activity against H₂O₂-induced oxidative injury in SH-SY5Y cells. These compounds have shown the ability to protect cells from oxidative damage.

Data Presentation
CompoundSubstitutionCell Viability (%) after H₂O₂ exposure
9r Specific substituted phenyl and acetyl groupsHigh
Control H₂O₂ treatedLow
Experimental Protocols

H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells:

This assay evaluates the protective effect of compounds against oxidative stress induced by hydrogen peroxide.

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium and seed them in 96-well plates.

  • Compound Pre-treatment: Treat the cells with various concentrations of the piperazine-2,5-dione derivatives for a specific duration (e.g., 12 hours).[4]

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 12 hours) to induce oxidative stress.[4]

  • Cell Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.

Mandatory Visualization

signaling_pathway_antioxidant cluster_cell SH-SY5Y Cell H2O2 H₂O₂ (Oxidative Stress) ROS Increased ROS H2O2->ROS Apoptosis Apoptosis ROS->Apoptosis Piperazine_Derivative Piperazine-2,5-dione (e.g., 9r) IL6 IL-6 Piperazine_Derivative->IL6 promotes Nrf2 Nrf2 IL6->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes induces Antioxidant_Enzymes->ROS neutralizes Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival

IL-6/Nrf2 Pathway in Antioxidant Action.

References

Comparative Analysis of 1,4-Dinicotinoylpiperazine: An Overview Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available in vitro and in vivo data specifically for 1,4-Dinicotinoylpiperazine is limited. This guide provides a comparative framework based on the known biological activities of structurally related piperazine-containing compounds. The data presented herein is illustrative and intended to serve as a template for researchers investigating this and similar molecules.

Introduction to Piperazine Derivatives

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This heterocyclic moiety often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, making it a valuable component in drug design.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1]

Hypothetical Data Summary for this compound

Due to the absence of specific experimental data for this compound, the following tables are presented as examples. These templates can be populated with experimental findings as they become available.

Table 1: Illustrative In Vitro Data
Assay TypeCell Line / TargetEndpointResult (e.g., IC₅₀, Kᵢ)
CytotoxicityA549 (Lung Carcinoma)Cell Viability
CytotoxicityHCT-116 (Colon Carcinoma)Cell Viability
AntimicrobialE. coliMinimum Inhibitory Concentration (MIC)
AntimicrobialS. aureusMinimum Inhibitory Concentration (MIC)
Receptor Binding5-HT₁ₐ ReceptorBinding Affinity (Kᵢ)
Enzyme InhibitionhNNMTInhibition Constant (IC₅₀)
Table 2: Illustrative In Vivo Data
Animal ModelDosing RegimenEfficacy EndpointResultToxicity EndpointResult
Mouse Xenograft (A549)Tumor Growth InhibitionBody Weight Loss
Mouse Model of Bacterial InfectionReduction in Bacterial LoadAdverse Clinical Signs
Rat Model of Neuropathic PainReversal of AllodyniaSedation/Motor Impairment

Representative Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate piperazine derivatives, based on methodologies described in the literature.

Anticancer Activity: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • MTT Incubation: After a 48- or 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution for MIC Determination
  • Bacterial Strains: Standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) are used.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Experimental Workflows

The diagrams below illustrate a hypothetical signaling pathway that could be modulated by a bioactive piperazine derivative and a general workflow for its investigation.

cluster_membrane Cell Membrane Receptor Receptor Signal_Transduction_Protein_1 Signal_Transduction_Protein_1 Receptor->Signal_Transduction_Protein_1 Activation This compound This compound This compound->Receptor Binding Signal_Transduction_Protein_2 Signal_Transduction_Protein_2 Signal_Transduction_Protein_1->Signal_Transduction_Protein_2 Phosphorylation Transcription_Factor Transcription_Factor Signal_Transduction_Protein_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Hypothetical Signaling Pathway

Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead_Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In_Vivo_Testing Lead_Identification->In_Vivo_Testing Data_Analysis Data_Analysis In_Vivo_Testing->Data_Analysis SAR_Studies SAR_Studies Data_Analysis->SAR_Studies SAR_Studies->Compound_Synthesis Optimization

General Drug Discovery Workflow

Conclusion

References

Head-to-Head Comparison: 1,4-Dinicotinoylpiperazine and Standard-of-Care Drugs - A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between 1,4-Dinicotinoylpiperazine and current standard-of-care therapies is not feasible at this time due to the limited publicly available information on the therapeutic application and clinical development of this compound.

Extensive searches of scientific literature and clinical trial databases did not yield specific information regarding the clinical use, mechanism of action, or established efficacy and safety profiles of a compound explicitly identified as this compound for any particular medical condition. Research on various piperazine derivatives has explored their potential in a range of therapeutic areas, including cardiovascular disease and neurological disorders. However, these studies focus on structurally distinct molecules and do not provide the necessary data for a direct comparison of this compound with established treatment protocols.

For a meaningful head-to-head comparison with standard-of-care drugs, essential information would be required, including:

  • Therapeutic Indication: The specific disease or condition for which this compound is being investigated.

  • Mechanism of Action: The specific biological pathways and targets through which this compound exerts its effects.

  • Clinical Trial Data: Results from preclinical and clinical studies detailing its efficacy, safety, pharmacokinetics, and pharmacodynamics.

Without this foundational information, it is impossible to identify the appropriate standard-of-care drugs for comparison or to source the experimental data needed to construct a valid and informative guide for researchers, scientists, and drug development professionals.

We will continue to monitor for new information on this compound and will provide a comprehensive comparison guide should sufficient data become available in the future.

Assessing the Specificity of Biological Effects of 1,4-Disubstituted Piperazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide focuses on the broader class of 1,4-disubstituted piperazines due to the limited availability of specific biological data for 1,4-Dinicotinoylpiperazine in publicly accessible scientific literature. The principles and methodologies described herein are applicable to the assessment of novel compounds within this chemical family.

The piperazine scaffold is a prevalent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects. This guide provides a comparative overview of the diverse biological activities exhibited by 1,4-disubstituted piperazine derivatives, supported by experimental data from various studies. It further details the experimental protocols used to assess these effects and visualizes the key signaling pathways potentially modulated by these compounds. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential therapeutic applications of novel piperazine derivatives.

Comparative Biological Activities of 1,4-Disubstituted Piperazines

The biological effects of 1,4-disubstituted piperazines are diverse, ranging from antiviral and anticancer to anticonvulsant and antimicrobial activities. The nature of the substituents at the 1 and 4 positions of the piperazine ring plays a crucial role in determining the specific biological activity and potency of these compounds.

The following tables summarize quantitative data from various studies on 1,4-disubstituted piperazines, showcasing their potency in different biological assays.

Table 1: Anti-HIV-1 Activity of 1,4-Disubstituted Piperazine Derivatives

Compound IDTarget/AssayCell LineIC50 (nM)Cytotoxicity (CC50)Reference
B07 hydrochlorideHIV-1 Bal (R5) infectionCEMx174 5.25M7Potent (nanomolar range)Not specified
Not SpecifiedHIV-1 replicationChronically infected cells60Not specified
5qWild-type (WT) HIV-1MT-46.4>16,000 nM

Table 2: Anticancer Activity of 1,4-Disubstituted Piperazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
C-4A-549 (Lung Carcinoma)33.20Gefitinib16.56
C-5A-549 (Lung Carcinoma)21.22Gefitinib16.56
C-4HCT-116 (Colon Cancer)11.33Gefitinib10.51
C-14MIAPaCa-2 (Pancreatic Cancer)<1GefitinibNot specified

Table 3: Anticonvulsant Activity of 1,4-Disubstituted Piperazine Derivatives

Compound IDSeizure ModelAnimal ModelProtection (%)Dose (mg/kg)Reference
VariousPentylenetetrazol-inducedMice10-90100
IIMaximal Electroshock (MES)RatsHighNot specified
XMaximal Electroshock (MES)MiceHighNot specified

Table 4: Antimicrobial Activity of N-benzothiazole-substituted piperazine derivatives

Compound IDOrganismMIC (µg/mL)Reference
7dM. tuberculosis12.5
7dE. coli25
7fE. coli25
6b, 6i, 7i, 7jC. albicans50

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological effects of novel compounds. Below are outlines of key experimental protocols cited in the context of 1,4-disubstituted piperazine research.

Anti-HIV-1 Activity Assay

This protocol is designed to evaluate the in vitro activity of compounds against HIV-1 infection in a cell-based assay.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 replication.

Materials:

  • CEMx174 5.25M7 cells (or other suitable HIV-1 permissive cell line)

  • HIV-1 Bal (R5) viral stock (or other appropriate strain)

  • Test compound stock solution

  • Cell culture medium and supplements

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed CEMx174 5.25M7 cells into a 96-well microplate at a predetermined density.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include a no-compound control.

  • Virus Infection: Add a standardized amount of HIV-1 Bal (R5) viral stock to each well, except for the uninfected control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator.

  • Luciferase Assay: After incubation, add a luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme, which is expressed upon successful HIV-1 infection and Tat-mediated transcription.

  • Data Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.

Materials:

  • Target cell line (e.g., A-549, HCT-116)

  • Test compound stock solution

  • Cell culture medium and supplements

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well microplate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value by plotting cell viability against compound concentration.

Anticonvulsant Activity Models

In vivo models are essential for evaluating the potential of compounds to prevent or reduce seizures.

This model is considered to be a representation of generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Mice or rats

  • Electroshock apparatus with corneal or ear-clip electrodes

  • Test compound and vehicle

  • Saline solution

Procedure:

  • Animal Preparation: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Electrode Application: Apply a drop of saline to the corneal or ear-clip electrodes to ensure good electrical contact.

  • Electroshock Delivery: Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2-0.3 seconds) to induce a seizure.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered a positive result.

  • Data Analysis: The protective effect is typically expressed as the percentage of animals protected at a given dose.

This model is thought to mimic myoclonic and absence seizures.

Objective: To evaluate the ability of a compound to increase the seizure threshold for a chemical convulsant.

Materials:

  • Mice

  • Pentylenetetrazole (PTZ) solution

  • Test compound and vehicle

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the mice.

  • PTZ Injection: After a specified time, inject a convulsive dose of PTZ subcutaneously.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures.

  • Data Analysis: The primary endpoint is the absence of clonic seizures within the observation period. The results are presented as the percentage of protected animals.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a compound against various bacterial or fungal strains.

Materials:

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Test compound stock solution

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

  • 96-well microplates

  • Incubator

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the microbial strain to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by a class of compounds is crucial for assessing their specificity and potential for off-target effects.

CCR5 Signaling Pathway in HIV-1 Entry

Several 1,4-disubstituted piperazine derivatives have shown potent anti-HIV-1 activity, often by targeting the C-C chemokine receptor type 5 (CCR5), a co-receptor for macrophage-tropic HIV-1 strains.

Mechanism: By binding to CCR5, these compounds can allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for viral fusion and entry into the host cell.

CCR5_Signaling cluster_membrane Cell Membrane cluster_cell Host Cell CCR5 CCR5 Fusion Membrane Fusion CCR5->Fusion Conformational Change NoInfection Inhibition of Viral Entry CCR5->NoInfection gp120 HIV-1 gp120 gp120->CCR5 Binds DNP 1,4-Disubstituted Piperazine DNP->CCR5 Blocks Infection Viral Entry & Infection Fusion->Infection

Caption: Inhibition of HIV-1 entry via CCR5 antagonism.

Neuronal Apoptosis Pathways

The neuroprotective or neurotoxic effects of piperazine derivatives can be linked to their modulation of neuronal apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Mechanism: Compounds with anticonvulsant activity may protect neurons from seizure-induced apoptosis, while cytotoxic compounds may induce apoptosis in cancer cells. The specificity of a compound for either inducing or inhibiting apoptosis in different cell types is a critical aspect of its biological assessment.

Neuronal_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR Death Receptors (e.g., Fas, TNFR) Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Anticonvulsant_Mechanisms cluster_mechanisms Potential Anticonvulsant Mechanisms cluster_outcome Cellular Outcome VGSC Voltage-Gated Na+ Channels ReducedExcitability Reduced Neuronal Excitability VGSC->ReducedExcitability Blockade GABA GABAergic Inhibition GABA->ReducedExcitability Enhancement Glutamate Glutamatergic Excitation Glutamate->ReducedExcitability Attenuation AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect

Unraveling the Inhibitory Profile of 1,4-Dinicotinoylpiperazine: A Comparative Analysis Against Established Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the thorough characterization of novel chemical entities is paramount. This guide presents a comparative analysis of 1,4-Dinicotinoylpiperazine, benchmarking its performance against well-established inhibitors of the Poly (ADP-ribose) polymerase (PARP) pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective data to inform future research and development efforts.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for cellular processes, most notably DNA repair.[1][2][3] In oncology, particularly in cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP can lead to the selective death of cancer cells, a concept known as synthetic lethality.[2][4] Several PARP inhibitors, including Olaparib, Rucaparib, Talazoparib, and Niraparib, have been approved for the treatment of various cancers, including ovarian, breast, and prostate cancer.[2][4][5] These inhibitors function by blocking the PARP enzyme, which prevents the repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to double-strand breaks, which in BRCA-deficient cells, cannot be efficiently repaired, resulting in cell death.

While the specific inhibitory activity of this compound on the PARP pathway is not yet extensively documented in publicly available literature, its structural motifs suggest a potential interaction with nicotinamide adenine dinucleotide (NAD+) binding sites, a characteristic of many PARP inhibitors.[4] This guide, therefore, provides a framework for how such a compound would be evaluated and benchmarked against the current standards of care in PARP inhibition.

Comparative Efficacy of Known PARP Inhibitors

To establish a baseline for comparison, the following table summarizes the efficacy of leading FDA-approved PARP inhibitors in various clinical settings. The data is compiled from multiple clinical trials and research articles.

InhibitorCancer TypeTrial (if specified)Median Progression-Free Survival (PFS)Overall Survival (OS)Hazard Ratio (HR) for PFS
Olaparib Ovarian Cancer (BRCA-mutated, newly diagnosed)SOLO-1Not Reached vs 13.8 months (placebo)Not Reached vs 75.2 months (placebo)0.30
Olaparib Ovarian Cancer (BRCA-mutated, platinum-sensitive relapsed)SOLO-219.1 months vs 5.5 months (placebo)51.7 months vs 38.8 months (placebo)0.30
Niraparib Ovarian Cancer (newly diagnosed, HRD-positive)PRIMA21.9 months vs 10.4 months (placebo)71.9 months vs 69.8 months (placebo)0.43
Rucaparib Ovarian Cancer (BRCA-mutated, platinum-sensitive relapsed)ARIEL316.6 months vs 5.4 months (placebo)-0.23
Talazoparib Breast Cancer (gBRCA-mutated, HER2-negative)EMBRACA8.6 months vs 5.6 months (chemotherapy)22.3 months vs 19.5 months (chemotherapy)0.54

Comparative Safety Profile of Known PARP Inhibitors

The safety and tolerability of a drug are as crucial as its efficacy. The following table outlines the most common grade ≥3 adverse events associated with approved PARP inhibitors.

Adverse EventOlaparibNiraparibRucaparibTalazoparib
Anemia 19%25%19%39%
Neutropenia 5%20%7%21%
Thrombocytopenia 1%34%5%15%
Fatigue 4%8%7%2%
Nausea 2%8%5%1%

Note: Percentages are approximate and can vary based on the specific clinical trial and patient population.

Experimental Protocols for Evaluating PARP Inhibitors

To benchmark this compound, a series of standardized in vitro and in vivo experiments would be necessary.

PARP1/2 Enzymatic Assay
  • Objective: To determine the direct inhibitory effect of the compound on PARP1 and PARP2 enzyme activity.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD+ and a histone substrate.

    • The test compound (this compound) is added at various concentrations.

    • The reaction is initiated by the addition of sonicated DNA.

    • After incubation, the amount of poly(ADP-ribose) (PAR) generated is quantified using an ELISA-based assay or by measuring the depletion of NAD+.

    • IC50 values are calculated from the dose-response curves.

Cell-Based PARP Inhibition Assay
  • Objective: To assess the ability of the compound to inhibit PARP activity within cancer cells.

  • Methodology:

    • Cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutated and wild-type) are cultured.

    • Cells are treated with various concentrations of the test compound.

    • DNA damage is induced using a damaging agent (e.g., methyl methanesulfonate).

    • The level of PAR formation in the cells is measured using immunofluorescence or Western blotting with an anti-PAR antibody.

    • A decrease in the PAR signal indicates inhibition of PARP activity.

Cell Viability and Apoptosis Assays
  • Objective: To evaluate the cytotoxic and pro-apoptotic effects of the compound on cancer cells, particularly those with DNA repair deficiencies.

  • Methodology:

    • BRCA-mutated and BRCA-wild-type cell lines are treated with a range of concentrations of the test compound.

    • Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

    • Apoptosis is measured by flow cytometry using Annexin V/Propidium Iodide staining or by detecting caspase-3/7 activity.

Visualizing the PARP Inhibition Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Action of PARP Inhibitor DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PAR Chain Synthesis PARP->PARylation Block Inhibition of PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair PARPi This compound (PARP Inhibitor) PARPi->PARP Trapping PARP Trapping on DNA Block->Trapping Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death

Caption: The PARP signaling pathway and the mechanism of action of PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo and Further Studies Enzymatic_Assay PARP1/2 Enzymatic Assay (Determine IC50) Cell_Based_Assay Cell-Based PARP Inhibition (Confirm Cellular Activity) Enzymatic_Assay->Cell_Based_Assay Viability_Assay Cell Viability/Apoptosis Assays (Assess Cytotoxicity) Cell_Based_Assay->Viability_Assay Xenograft_Models Xenograft Tumor Models (Evaluate In Vivo Efficacy) Viability_Assay->Xenograft_Models Toxicity_Studies Toxicology Studies (Assess Safety Profile) Xenograft_Models->Toxicity_Studies PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Xenograft_Models->PK_PD_Studies

Caption: A generalized experimental workflow for the preclinical evaluation of a novel PARP inhibitor.

Conclusion

While direct comparative data for this compound as a PARP inhibitor is not yet available, this guide provides a comprehensive framework for its evaluation. By benchmarking against established inhibitors like Olaparib, Rucaparib, Talazoparib, and Niraparib using standardized experimental protocols, the therapeutic potential of this compound can be systematically elucidated. The provided data tables and diagrams serve as a valuable resource for researchers aiming to position this novel compound within the competitive landscape of PARP-targeted therapies. Further investigation into the specific inhibitory profile and mechanism of action of this compound is warranted to fully understand its potential as a next-generation cancer therapeutic.

References

Safety Operating Guide

Personal protective equipment for handling 1,4-Dinicotinoylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,4-Dinicotinoylpiperazine. The following procedures are based on best practices for handling piperazine derivatives and should be implemented to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Given the potential hazards associated with piperazine compounds, including skin and eye irritation, and the possibility of allergic reactions, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved) - Laboratory Coat - Safety Goggles with Side Shields - N95 RespiratorTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.
Solution Preparation and Handling - Nitrile or Neoprene Gloves - Laboratory Coat - Chemical Splash Goggles - Face Shield (when splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.
Experimental Procedures - Nitrile or Neoprene Gloves - Laboratory Coat - Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves - Chemical Resistant Apron or Gown - Chemical Splash Goggles - Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory system.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[2]

Preparation and Use:

  • All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Before handling, ensure all required PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the chemical name, concentration, date, and your initials.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing boats, and paper towels, in a clearly labeled hazardous waste bag.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office. Do not pour any waste down the drain.[1][3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receiving and Storage B Don PPE A->B C Weighing in Fume Hood B->C D Solution Preparation C->D E Experimental Procedure D->E F Collect Solid Waste E->F G Collect Liquid Waste E->G H EHS Waste Pickup F->H G->H

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.